The metabolic journey of this compound begins as a prodrug and branches into activation and detoxification paths, as shown in the diagram below.
The table below summarizes the key metabolites identified in studies:
| Metabolite Name | Abbreviation | Chemical Name | Proposed Role/Characteristics |
|---|---|---|---|
| Primary Active Metabolite | INBA | 4-iodo-3-nitrosobenzamide | Highly reactive, cytotoxic C-nitroso intermediate [1]. |
| Downstream Metabolite | IABM | 4-iodo-3-aminobenzamide | A downstream metabolite from the active intermediate; distinct anti-cancer potency was unknown [1]. |
| Detoxification Metabolite | IABA | 4-iodo-3-aminobenzoic acid | Result of the proposed detoxification pathway [1]. |
A comparative oncology study in dogs provided concrete pharmacokinetic data, showing that despite administering high doses, tumor concentrations of this compound and its metabolites were very low [1].
| Study Model | Dosing | Key Pharmacokinetic Findings | Interpretation |
|---|---|---|---|
| Pet dogs with spontaneous cancers [1] | 10–70 mg/kg IV (alone or with carboplatin) [1] | Plasma elimination half-life (t1/2) of parent this compound was rapid (<10 to 20 minutes); metabolite half-lives were slower (1–2 hours) [1]. | Rapid conversion and clearance of the parent drug. |
| Clinically relevant concentrations of parent this compound and selected metabolites were not detectable in tumor tissues at any studied dose [1]. | Failure to deliver active compounds to the tumor site. | ||
| When quantifiable, the plasma-to-tumor ratio for this compound was <0.088, and for its metabolites was <1.7 [1]. | Very little drug or metabolite distributed from the blood into the tumor. |
This compound was initially developed as a PARP1 inhibitor, but subsequent research revealed a different and more complex mechanism [2].
The key experiments that defined this compound's metabolic profile and mechanism are summarized below.
| Parameter | Findings in Plasma | Findings in Tumor Tissue |
|---|---|---|
| Parent Drug (Iniparib) | Rapid clearance (terminal half-life < 1 hour); No accumulation [1]. | Very low penetration; Plasma:Tumor ratio < 0.088 [2]. |
| Metabolites (IABM, IABA) | Slower clearance than parent (half-life 1-2 hours) [2]. | Low penetration; Plasma:Tumor ratio < 1.7 [2]. |
| Maximum Concentration (Cmax) | Two-fold higher with weekly (11.2 mg/kg) vs. twice-weekly (5.6 mg/kg) dosing [1]. | Clinically relevant concentrations of parent drug and metabolites not detectable in canine tumor tissues at any dose [2]. |
| Central Nervous System (CNS) Penetration | Evidence of access to CNS based on human CSF samples and brain tissue concentrations [3]. | Metabolite concentrations in plasma were ≤ 5% of the this compound concentration [3]. |
The data in the summary tables were generated using the following detailed methodologies.
This study was crucial for understanding this compound's tumor distribution.
The workflow of this key study is illustrated below:
This study provided detailed human pharmacokinetic data.
Initially developed as a PARP1 inhibitor, this compound was later found to have a different mechanism of action. It is a prodrug that undergoes metabolic activation, and its anti-cancer activity is not primarily due to PARP inhibition [2] [3].
The canine study's finding that clinically relevant concentrations of this compound and its metabolites did not accumulate in tumor tissues provided a critical explanation for its lack of efficacy in subsequent human trials and led to the halt of its clinical development [2].
The following tables summarize the quantitative findings from a 2013 comparative study that tested both drugs on a panel of 14 breast cancer cell lines (seven triple-negative and seven non-triple-negative) [1] [2].
Table 1: Growth Inhibition at 5 µM Concentration
| Cell Line | Subtype | Olaparib (% Inhibition) | This compound (% Inhibition) |
|---|---|---|---|
| MDA-MB-231 | TN | 41.9 ± 9.7 | 13.2 ± 8.5 |
| Hs578t | TN | 45.4 ± 2.7 | 14.2 ± 3.5 |
| BT474 | HER2+ | 26.9 ± 3.0 | 13.1 ± 7.7 |
| MCF7 | Luminal | 43.3 ± 3.8 | 25.0 ± 10.8 |
Source: MTT Assay data. TN=Triple-Negative [1].
Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) Values
| Cell Line | Subtype | Olaparib IC₅₀ (µM) | This compound IC₅₀ (µM) |
|---|---|---|---|
| MDA-MB-231 | TN | 6.9 ± 1.1 | 13.5 ± 1.4 |
| BT20 | TN | 7.7 ± 0.85 | 15.3 ± 0.9 |
| HCC1143 | TN | 11.1 ± 0.24 | 15.4 ± 0.24 |
| CAMA1 | Luminal | 9.2 ± 0.9 | 15.8 ± 1.7 |
Source: MTT Assay data. A lower IC₅₀ value indicates higher potency [1].
The study concluded that olaparib was a more potent inhibitor of cell growth than this compound in almost all cell lines investigated, and this effect was independent of whether the cells were triple-negative or not [1] [2].
The key experiments from the comparative study used standard preclinical in vitro techniques to assess drug efficacy [1]:
The preclinical results are best understood in the context of this compound's unique mechanism of action, which differs from true PARP inhibitors like olaparib.
Comparison of Olaparib and this compound Mechanisms
The collective data suggests that the initial classification of this compound as a PARP inhibitor was misleading. Its distinct and less potent mechanism of action, as demonstrated in preclinical models, provides a clear rationale for its failure in later-stage clinical trials for breast cancer, while other PARP inhibitors like olaparib progressed successfully [1] [4] [7].
The Phase III trial compared gemcitabine and carboplatin (GC) chemotherapy with or without iniparib (GCI) in 519 patients with metastatic triple-negative breast cancer (mTNBC). The trial failed to meet its co-primary endpoints [1] [2].
The table below summarizes the key efficacy outcomes from the Phase III trial and contrasts them with the earlier, promising Phase II results.
| Trial Phase | Patient Group | Progression-Free Survival (PFS) | Overall Survival (OS) | Clinical Benefit Rate |
|---|---|---|---|---|
| Phase II [3] | All patients (n=123) | 5.9 mo (with this compound) vs 3.6 mo | 12.3 mo (with this compound) vs 7.7 mo | 56% (with this compound) vs 34% |
| Phase III [1] [2] | All patients (n=519) | 4.1 mo (GCI) vs 3.6 mo (GC); HR=0.79; P=0.027* | 11.1 mo (GCI) vs 11.8 mo (GC); HR=0.88; P=0.28 | Not reported |
| Phase III [1] [4] | Second-/Third-line (Exploratory) | HR=0.68 (GCI favorable) | HR=0.65 (GCI favorable) | Not reported |
*While the PFS hazard ratio (HR) was statistically significant, it did not meet the pre-specified criteria for significance set for the trial [1]. An HR of less than 1 indicates an advantage for the this compound group.
A key exploratory finding was that patients receiving second- or third-line therapy showed a more promising trend toward improved OS and PFS with this compound, but this was not sufficient to salvage the trial's overall outcome [1] [5].
The failure of this compound can be attributed to several interconnected factors, with a mistaken identity at its core.
The most critical reason for failure was the post-trial discovery that This compound is not a bona fide PARP inhibitor [6] [7].
This fundamental misunderstanding of the drug's mechanism meant the clinical program was based on an incorrect premise.
The trial design did not incorporate a validated biomarker to select patients most likely to respond [5] [6].
The transition from a successful Phase II to a failed Phase III trial highlighted several design challenges.
Post-hoc preclinical studies provided definitive evidence that this compound was not a typical PARP inhibitor. The following diagram and experimental details outline the key comparative findings.
Key experimental findings differentiating this compound from true PARP inhibitors [7] [6].
Detailed Experimental Protocols and Findings:
Cytotoxicity in HR-Deficient Cells:
Chemosensitization to DNA-Damaging Agents:
Inhibition of PAR Polymer Formation:
The this compound case offers critical lessons for researchers and drug developers:
It is crucial to emphasize that the failure of this compound should not be interpreted as a failure of the PARP inhibitor class. Authentic PARP inhibitors like olaparib, niraparib, and others have since demonstrated significant clinical benefit and gained regulatory approval, particularly in cancers associated with DNA repair defects like BRCA mutations [8] [2].
| Trial Aspect | Details |
|---|---|
| Study Design | Prospective, single-arm, multi-institution Phase II trial [1] |
| Patient Population | 81 adults with newly diagnosed Glioblastoma (GBM) [1] |
| Intervention | Iniparib combined with standard radiation therapy (RT) and temozolomide (TMZ) [1] |
| Primary Endpoint | Median Overall Survival (mOS) compared to historical control [1] |
| Key Efficacy Results | • mOS: 22 months (95% CI: 17–24) • 2-year survival rate: 38% • 3-year survival rate: 25% [1] | | Key Safety Results | • Grade 3 Adverse Events (AEs): 27% of patients • AEs leading to discontinuation: Included infusion reaction, rash, gastritis, elevated liver enzymes, thrombocytopenia (9 patients) [1] | | Conclusion | Regimen was well-tolerated and met its primary endpoint, suggesting antitumor activity [1] |
The journey to understand this compound's mechanism is a cautionary tale in drug development.
Initial Misclassification as a PARP Inhibitor: this compound was initially studied as a Poly (ADP-ribose) polymerase (PARP) inhibitor. The rationale was that it would prevent DNA repair in cancer cells, thereby sensitizing them to DNA-damaging agents like radiation and temozolomide [2]. This is a classic example of the synthetic lethality strategy, where the combination of two non-lethal deficiencies (e.g., PARP inhibition and existing DNA repair defects in cancer cells) leads to cell death [2].
The Revised Mechanism: Nitro Radical Ions: Subsequent research revealed that this compound does not potently inhibit PARP at clinically achievable doses [2]. Instead, it is now understood to act as a prodrug [1]. Its anti-cancer activity is mediated through intracellular conversion to nitro radical ions [1]. These reactive metabolites are thought to bind to cysteine residues on critical cellular enzymes, including those involved in reduction-oxidation (redox) reactions like thioredoxin reductase (TrxR) [1]. This mechanism disrupts the cellular redox balance and leads to cytotoxicity through a pathway distinct from DNA repair inhibition.
The following diagram illustrates the key mechanistic steps from prodrug administration to cell death.
This compound is converted to cytotoxic nitro radical ions intracellularly, disrupting redox balance [1].
For researchers aiming to study this mechanism, below are the methodologies from the pivotal clinical trial and relevant biological assays.
The Phase II trial for newly diagnosed GBM established a specific dosing schedule for this compound in combination with chemoradiation [1]:
To experimentally validate the mechanism of action and cellular response, the following biomarkers can be utilized [2]:
The experimental workflow for assessing this compound's activity in a research setting is summarized below.
Key experimental steps to validate this compound's cellular effects, including DNA damage and cell death [3] [2].
The story of this compound offers several critical lessons for researchers and drug development professionals [2]:
Key experiments that redefined iniparib's mechanism are summarized below. These methodologies provide a framework for studying similar covalent protein-modifying agents.
| Experiment Goal | Key Methodology | Critical Findings |
|---|---|---|
| PARP Inhibition Assay | Compare this compound & metabolite with NAD+-competitive PARP inhibitors (e.g., veliparib) in enzymatic & cellular PARylation assays [1]. | No inhibition of PARP activity; no potentiation of Temozolomide cytotoxicity; no synthetic lethality in BRCA-deficient cells [1]. |
| Covalent Binding Analysis | Incubate tumor cell lysates or live cells with this compound/nitroso metabolite; analyze protein adduct formation via mass spectrometry and 3H-labeling [1]. | Nonselective formation of covalent adducts with numerous cysteine-containing proteins, unrelated to PARP1 [1]. |
| Cell Viability Assay | Treat BRCA-deficient/BRCA-proficient cell lines with this compound for 5-9 days; measure viability [1] [2]. | Lacked cytotoxic profile of true PARP inhibitors; no selective killing in BRCA-deficient cells [1]. |
| In Vivo Efficacy | Compare this compound with veliparib in Capan-1 & B16F10 xenograft models [1]. | Lacked robust anti-tumor activity seen with true PARP inhibitors [1]. |
The diagram below illustrates the activation pathway of this compound and its subsequent nonspecific action on cysteine residues.
Understanding this compound's true mechanism has critical implications for drug discovery:
The story of iniparib is defined by a pivotal shift in the understanding of its fundamental mechanism.
Initial Hypothesis: PARP Inhibitor: this compound was originally developed and reported as an irreversible inhibitor of PARP1 [1] [2]. The scientific rationale was based on the concept of synthetic lethality, where PARP inhibition was thought to be uniquely lethal to cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations [3]. It was the first in its class to enter Phase III trials [1].
Revised Understanding: A Non-Selective Agent: After the clinical failures, subsequent laboratory investigations revealed the true nature of the drug. Studies published in 2012 demonstrated that, at clinically relevant doses, This compound does not selectively inhibit PARP either in biochemical or cell-based assays [1] [3] [4].
The following diagram illustrates the key experiments that led to the revised understanding of this compound's mechanism.
The disparity between the promising Phase II and the failed Phase III results can be understood in the context of the revised mechanism.
| Trial Feature | Phase II Trial (O'Shaughnessy et al.) [2] | Phase III Trial (O'Shaughnessy et al.) [1] [2] |
|---|---|---|
| Patient Population | 123 patients with metastatic TNBC. | 519 women with metastatic TNBC. |
| Treatment Regimen | Gemcitabine + Carboplatin ± this compound. | Gemcitabine + Carboplatin ± this compound. |
| Primary Endpoints | Clinical Benefit Rate & Safety. | Overall Survival (OS) & Progression-Free Survival (PFS). |
| Clinical Benefit Rate | 56% (with this compound) vs. 34% (control). | Not reported (not primary endpoint). |
| Median PFS | 5.9 mo (with this compound) vs. 3.6 mo (control). | Did not meet significance vs. control. |
| Median OS | 12.3 mo (with this compound) vs. 7.7 mo (control). | Did not meet significance vs. control. |
| Trial Outcome | Positive; sparked Phase III development. | Negative; failed on co-primary endpoints. |
The this compound case offers critical lessons for the field of drug development:
The table below summarizes the available information relevant to the question of iniparib's BBB penetration.
| Aspect | Key Information | Source / Context |
|---|---|---|
| Direct Evidence for BBB Penetration | No quantitative or experimental data found in search results. | A definitive answer requires specific pharmacokinetic studies. |
| Clinical Trial & Patient Eligibility | Patients with brain metastases requiring steroids or therapeutic intervention were excluded from trials [1]. | Suggests that efficacy in brain metastases was not a primary focus or expected outcome of the clinical program. |
| Mechanism of Action (MoA) & Properties | Not a typical PARP inhibitor; exact MoA not fully elucidated [1]. MoA influences molecular interactions with BBB transporters [2]. | Unlike well-characterized PARP inhibitors (e.g., Olaparib, Talazoparib), its potential to be an efflux transporter substrate is unknown [3] [4]. |
| Molecular Weight | 293.03 g/mol [5]. | Below the common 400-500 Da threshold often associated with passive diffusion across the BBB [6] [7]. MW alone is an insufficient predictor. |
To definitively answer this question, the following experimental methodologies, established in the field, can be employed [2] [8]:
The diagram below illustrates the logical workflow for experimentally investigating a drug's BBB penetration, from initial screening to mechanistic studies.
Experimental workflow for assessing BBB penetration
The BBB is a highly selective interface. Whether a drug like this compound can cross it depends on a balance of multiple factors [9] [6] [7]:
The table below summarizes the key initial findings and subsequent discoveries about iniparib's mechanism of action.
| Aspect | Initial Findings & Promising Data | Subsequent Discoveries & Contradictory Evidence |
|---|---|---|
| Proposed Mechanism | Thought to be a PARP1 inhibitor prodrug (intracellularly converted to a metabolite that covalently binds PARP1) [1] [2]. | Found to lack potent PARP inhibition; acts via a redox-mediated mechanism (generating nitro radical ions that disrupt cysteine-rich enzymes) [3] [4]. |
| Key Phase II Trial (TNBC) | mPFS: 5.9 mo vs. 3.6 mo (control); mOS: 12.3 mo vs. 7.7 mo (control); CBR: 56% vs. 34% (control) with GC+I regimen [2] [4]. | Phase III trial (TNBC) showed no significant improvement in mPFS or mOS primary endpoints [4]. |
| Key Phase II Trial (Ovarian Cancer) | Platinum-sensitive: ORR 66% (gBRCAmut subgroup 73%); Platinum-resistant: ORR 26% (gBRCAmut subgroup 46%) [1]. | Subsequent trials in squamous lung cancer and platinum-resistant ovarian cancer also failed to demonstrate an advantage [4]. |
| Preclinical Cytotoxicity | Enhanced effects of DNA-damaging agents (cisplatin, gemcitabine) in some pre-clinical models [2] [5]. | Failed to selectively kill HR-deficient cells or sensitize cells to topoisomerase I poisons, unlike true PARP inhibitors (olaparib, veliparib) [5]. |
This 2011 study compared Gemcitabine/Carboplatin (GC) versus GC plus this compound (GCI) [2] [4].
This 2012 study directly tested this compound's mechanism against established PARP inhibitors [5].
The following diagram illustrates the significant shift in the understanding of how this compound works, from the initial hypothesis to the later, evidence-supported mechanism.
The this compound story offers critical lessons for drug development:
gBRCAmut patients [1]. However, subsequent analyses failed to identify a consistent predictive biomarker for this compound response, underscoring the challenge of developing drugs without a clear, druggable target [4].
1. Indication & Clinical Context This combination was investigated as a potential treatment for patients with metastatic or locally recurrent triple-negative breast cancer (mTNBC), a population with a historically poor prognosis and limited treatment options [1]. The rationale was based on early-phase trials suggesting that iniparib, initially investigated as a PARP inhibitor, might potentiate the effects of DNA-damaging chemotherapies like gemcitabine and carboplatin [2].
2. Summary of Efficacy Outcomes A Phase III randomized controlled trial did not demonstrate a statistically significant improvement in the co-primary endpoints of Overall Survival (OS) and Progression-Free Survival (PFS) for the this compound combination in the overall study population [1]. However, pre-planned exploratory analyses suggested a potential benefit in patients receiving the regimen as a second- or third-line therapy [1].
The table below summarizes the key efficacy outcomes from the Phase III trial [1]:
| Population | Endpoint | Hazard Ratio (HR) | 95% Confidence Interval (CI) | P-value |
|---|---|---|---|---|
| Intent-to-Treat (ITT) | Overall Survival (OS) | 0.88 | 0.69 - 1.12 | 0.28 |
| Intent-to-Treat (ITT) | Progression-Free Survival (PFS) | 0.79 | 0.65 - 0.98 | 0.027* |
| Second-/Third-Line (Exploratory) | Overall Survival (OS) | 0.65 | 0.46 - 0.91 | Not Reported |
| Second-/Third-Line (Exploratory) | Progression-Free Survival (PFS) | 0.68 | 0.50 - 0.92 | Not Reported |
Note: The PFS result in the ITT population, while nominally significant, did not meet the prespecified statistical criteria for success.
3. Safety and Tolerability The safety profile of the this compound combination regimen (GCI) was generally similar to that of gemcitabine and carboplatin (GC) alone [1]. The addition of this compound did not lead to a substantial increase in serious toxicities, which is a critical consideration for combination therapy.
This protocol is adapted from the Phase III clinical trial (ClinicalTrials.gov Identifier: NCT00938652) and an expanded access program [1] [3].
1. Patient Selection Criteria
2. Treatment Schedule and Dosing The treatment was administered in 21-day cycles. The diagram below illustrates the dosing schedule for one complete cycle.
Control Arm: Patients randomized to the control arm received gemcitabine and carboplatin on days 1 and 8 only, without this compound [1].
3. Dose Modifications Dose adjustments for gemcitabine and carboplatin were to be made based on standard clinical guidelines for managing hematologic and non-hematologic toxicities. Specific criteria were defined in the trial protocols.
4. Assessments and Endpoints
Mechanism of Action: It is crucial to note that subsequent research revealed this compound's mechanism of action differs from classic PARP inhibitors. It acts as a prodrug converted to cytotoxic nitro radical ions that target cysteine-rich proteins, rather than a potent PARP enzyme inhibitor [4] [2]. This explains the divergence between its early clinical results and those of other PARP inhibitors.
Clinical Implications: The Phase III results underscore the importance of robust late-stage trials. The initial promising Phase II data did not translate into a statistically significant survival benefit in the broader Phase III population, highlighting the risk of premature optimism and the "straw man effect" in oncology trial interpretation [5].
The regimen of this compound plus gemcitabine and carboplatin represents a clinically tested combination that ultimately did not achieve its primary efficacy goals for mTNBC. The detailed protocol and outcomes summarized here remain valuable for researchers studying cancer therapeutics, particularly as an example of combination therapy design, the transition from Phase II to Phase III testing, and the critical importance of understanding a drug's true mechanism of action.
This compound (BSI-201) is a small molecule initially developed as a poly(ADP-ribose) polymerase (PARP) inhibitor but later found to exhibit a distinct mechanism of action from traditional PARP inhibitors. Originally investigated for cancers with DNA repair defects such as triple-negative breast cancer (TNBC), this compound was subsequently reclassified as a prodrug that converts to highly reactive cytotoxic metabolites intracellularly. These metabolites, including the active C-nitroso intermediate, 4-iodo-3-nitrosobenzamide (INBA), and 4-iodo-3-aminobenzamide (IABM), exert anticancer effects through mechanisms involving induction of gamma-H2AX (a marker of DNA damage), cell cycle arrest in G2/M phase, and production of reactive oxygen species at cytotoxic levels [1] [2]. The clinical development of this compound progressed through multiple phases but was ultimately discontinued after a phase III trial failed to meet its primary endpoints, despite initially promising phase II results [3] [4].
The distinct pharmacokinetic profile of this compound, characterized by rapid plasma elimination and conversion to active metabolites, posed unique challenges for dose escalation schedule design across clinical trials. Unlike traditional PARP inhibitors such as olaparib and rucaparib, which demonstrate specific target engagement with PARP enzymes, this compound forms non-specific adducts with cysteine residues on multiple proteins, including those critical for REDOX regulation such as thioredoxin reductase [2]. This application note provides a comprehensive summary of this compound dose escalation schedules across clinical trials, along with detailed protocols for researchers investigating agents with similar metabolic characteristics.
Initial phase I trials established the foundational dosing schedules for this compound, exploring both monotherapy and combination regimens. The first-in-human phase 1/1b study (NCT00298675) evaluated BSI-201 as a single agent and in combination with irinotecan in patients with advanced solid tumors [5]. This study employed a standard 3+3 design with cohorts of 3-6 patients, beginning with a starting dose based on preclinical toxicology data. The primary objectives were to assess safety, establish the maximum tolerated dose (MTD), and generate pharmacokinetic profiles after intravenous administration. The trial design allowed for intrapatient dose escalation after completion of the first treatment cycle if no dose-limiting toxicities (DLTs) were observed, providing valuable initial safety data that informed subsequent trial designs [5].
A specialized phase I study in patients with malignant gliomas investigated this compound concurrent with two different temozolomide dosing schedules—monthly (150-200 mg/m² days 1-5/28 days) or continuous (75 mg/m²/d × 6 weeks) [2]. This trial implemented a modified continual reassessment method (mCRM) for dose escalation, with five patients treated at each dose level. The starting dose was 5.1 mg/kg IV twice weekly, based on prior solid tumor trials. Dose escalation proceeded until a ≥33% DLT rate was observed, with the maximum increase limited to 50% of the prior dose level. The study successfully identified the recommended phase 2 doses as 17.2 mg/kg/week with monthly temozolomide and 16 mg/kg/week with continuous temozolomide, demonstrating this compound's tolerability at doses higher than previously investigated [2].
Based on phase I results, the phase II trial in metastatic triple-negative breast cancer established a dosing schedule of This compound 5.6 mg/kg administered on days 1, 4, 8, and 11 of a 21-day cycle, in combination with gemcitabine and carboplatin [3]. This regimen demonstrated significant improvements in clinical benefit rate (56% vs. 34%, P=0.01) and overall survival (12.3 months vs. 7.7 months, P=0.01) compared to chemotherapy alone, with no significant increase in toxicity [3]. The promising phase II results led to confirmation of this dosing schedule in the subsequent phase III trial (NCT00938652), which enrolled 519 patients with metastatic TNBC [4].
Table 1: this compound Dosing Schedules Across Clinical Trials
| Trial Phase | Population | Dosing Schedule | Combination Agents | Recommended Dose |
|---|---|---|---|---|
| Phase I [2] | Malignant Glioma | Days 1, 4, 8, 11, 15, 18 weekly | Temozolomide (monthly) | 17.2 mg/kg/week |
| Phase I [2] | Malignant Glioma | Days 1, 4, 8, 11, 15, 18, 22, 25 weekly | Temozolomide (continuous) | 16.0 mg/kg/week |
| Phase II [3] | Metastatic TNBC | Days 1, 4, 8, 11 every 21 days | Gemcitabine/Carboplatin | 5.6 mg/kg |
| Phase III [4] | Metastatic TNBC | Days 1, 4, 8, 11 every 21 days | Gemcitabine/Carboplatin | 5.6 mg/kg |
| Comparative Oncology [1] | Canine Cancers | Twice weekly | Carboplatin | 10-70 mg/kg (MTD not reached) |
The pharmacokinetic characteristics of this compound significantly influenced its dosing schedule across clinical trials. This compound demonstrates rapid plasma elimination with a half-life of <10 to 20 minutes, while its metabolites IABM and IABA exhibit slower elimination (1-2 hours) [1]. A comparative oncology study in pet dogs with spontaneous cancers revealed moderate to high variability in plasma exposure between animals, with plasma:tumor ratios of <0.088 for parent drug and <1.7 for metabolites [1]. This study administered this compound at doses ranging from 10-70 mg/kg IV and found that clinically relevant concentrations of the parent drug and selected metabolites were not detectable in tumor tissues at any studied dose, potentially explaining the lack of clinical efficacy in later-stage trials [1].
The safety profile of this compound was generally favorable across trials. When used as a single agent, toxicity was minimal, and the addition of this compound to standard chemotherapy regimens did not appreciably increase toxicity profiles [1] [3]. In the phase III TNBC trial, the most frequent grade 3 or 4 adverse events included neutropenia, thrombocytopenia, anemia, fatigue/asthenia, leukopenia, and increased alanine aminotransferase levels, with no significant difference observed between the this compound and control groups [4]. The maximum tolerated dose was not definitively identified in several studies, supporting the favorable safety profile of this compound [1] [2].
Table 2: Dose-Limiting Toxicities and Safety Profile Across Trials
| Trial | Population | Common Grade 3/4 Adverse Events | Dose-Limiting Toxicities | MTD |
|---|---|---|---|---|
| Phase I (Glioma) [2] | Malignant Glioma | Neutropenia, lymphopenia, nausea | Rash/hypersensitivity, fatigue, thromboembolic events | 17.2 mg/kg (monthly TMZ) 16 mg/kg (continuous TMZ) |
| Phase II (TNBC) [3] | Metastatic TNBC | Neutropenia, thrombocytopenia, anemia, fatigue, leukopenia, increased ALT | Not specified | Not reached |
| Phase III (TNBC) [4] | Metastatic TNBC | Neutropenia, thrombocytopenia, anemia, fatigue, leukopenia, increased ALT | Not specified | Not reached |
| Comparative Oncology [1] | Canine Cancers | Fever, anorexia, diarrhea, neutropenia, thrombocytopenia | Most attributable to carboplatin | Not identified |
The design of dose escalation studies for agents with metabolic characteristics similar to this compound requires careful consideration of their unique pharmacokinetic properties. Researchers should implement a modified continual reassessment method (mCRM) rather than traditional 3+3 designs when substantial interpatient variability in drug metabolism is anticipated [2] [6]. The protocol should include:
Starting Dose Selection: Based on toxicology data from two animal species (typically rodent and canine), applying a safety factor of 1/10 the severely toxic dose in 10% of animals (STD10) or 1/6 the no-observed-adverse-effect level (NOAEL) from the most sensitive species [6]. For this compound, canine models proved particularly relevant due to metabolic similarities to humans [1].
Dose Escalation Rules: Cohort size of 3-5 patients with dose increments not exceeding 50% of the previous level. Escalation should continue until ≥33% of patients experience dose-limiting toxicities in the first cycle. The definition of DLT should include: grade 3-4 non-hematological toxicities (except nausea/vomiting without antiemetic prophylaxis), grade 4 hematologic toxicities lasting >7 days, febrile neutropenia, or any toxicity causing treatment delay >21 days [2] [6].
MTD Determination: The maximum tolerated dose is defined as the highest dose at which ≤33% of patients experience DLT during the first treatment cycle, with at least 6 patients treated at that dose level [6].
Comprehensive pharmacokinetic sampling is essential for drugs like this compound that undergo rapid metabolism to active derivatives. The protocol should include:
Blood Collection: Serial plasma samples collected pre-dose, at end of infusion, and at 5, 10, 20, 30, 60, 120, 240, and 480 minutes post-infusion to characterize the rapid elimination phase [1].
Tissue Sampling: When feasible, obtain tumor and normal tissue biopsies at scheduled time points (e.g., 2, 6, and 24 hours post-infusion) to assess drug and metabolite penetration [1].
Bioanalytical Methods: Utilize validated LC-MS/MS methods to quantify parent drug and major metabolites (INBA, IABM, IABA) in plasma and tissue homogenates, given the differential activity of these metabolites [1].
Pharmacokinetic Parameters: Calculate AUC0-t, AUC0-∞, Cmax, tmax, t1/2, CL, and Vss for parent drug and each metabolite, with particular attention to metabolite-to-parent ratios [1].
The following diagram illustrates the dose escalation decision algorithm implemented in successful this compound trials:
Figure 1: Dose Escalation Decision Algorithm for this compound Clinical Trials
Based on the successful phase II trial in TNBC, the following protocol is recommended for combination therapy with this compound:
Chemotherapy Backbone: Gemcitabine 1000 mg/m² and carboplatin at AUC 2 administered intravenously on days 1 and 8 of a 21-day cycle [3].
This compound Administration: 5.6 mg/kg administered intravenously over 60 minutes on days 1, 4, 8, and 11 of the same 21-day cycle [3] [4].
Dose Modifications: For grade 3/4 hematologic toxicity, delay treatment until recovery to ≤ grade 1, then resume at reduced doses (25% reduction for first occurrence, 50% reduction for recurrence). For grade 3/4 non-hematologic toxicity, hold treatment until resolution to ≤ grade 1, then resume at 50% reduced dose [3].
Supportive Care: Standard antiemetic prophylaxis and monitoring for hematologic parameters should be implemented, with growth factor support permitted for prolonged neutropenia or febrile neutropenia [4].
The clinical development of this compound provides valuable insights for researchers designing dose escalation schedules for metabolically labile prodrugs. The agent's initial misclassification as a PARP inhibitor highlights the importance of comprehensive mechanism-of-action studies early in clinical development. The this compound experience demonstrates that favorable phase II results do not always translate to phase III success, emphasizing the need for robust biomarker strategies and appropriate patient selection in early trial phases [7] [3] [4].
For future research on agents with similar characteristics to this compound, the comparative oncology approach using spontaneously occurring cancers in pet dogs offers a valuable model for evaluating tumor penetration and metabolite distribution [1]. Additionally, the successful use of modified continual reassessment methods in this compound trials provides an alternative to traditional 3+3 designs that may be more efficient for certain agent classes [2] [6]. Although this compound development was ultimately discontinued, the dosing schedules, safety profiles, and escalation strategies developed during its clinical evaluation remain informative for future drug development programs targeting DNA repair pathways or utilizing prodrug approaches with rapid metabolic conversion.
This compound was initially developed as a poly (ADP-ribose) polymerase (PARP) inhibitor but was later found to exert anticancer activity through a different mechanism. It acts as a prodrug that is metabolically converted in the cytosol to reactive nitro radical ions. These metabolites bind to cysteine residues on enzymes critical for reduction-oxidation reactions, such as thioredoxin reductase (TrxR), leading to cell death [1]. This mechanism, coupled with its lipophilic nature and good brain tissue access, provided the rationale for testing it in GBM.
The primary objective of the phase II trial (NCI CTEP-sponsored, ABTC-led) was to evaluate whether adding this compound to standard chemoradiation could improve median overall survival (mOS) compared to historical controls. The study concluded that the regimen was well-tolerated and met its primary endpoint, suggesting potential antitumor activity [1].
Here is a structured overview of the key design elements from the phase II trial of this compound in newly diagnosed GBM.
Table 1: Study Design and Patient Demographics [1]
| Feature | Description |
|---|---|
| Study Identifier | NCI CTEP/Adult Brain Tumor Consortium (ABTC) trial |
| Phase | II |
| Design | Prospective, single-arm, open-label, multi-institution |
| Patient Population | Adults (≥18 years) with newly diagnosed, supratentorial GBM |
| Key Eligibility | KPS ≥ 60%; stable dexamethasone dose; non-enzyme inducing anti-epileptic drugs |
| Primary Endpoint | Median Overall Survival (mOS) |
| Historical Control | EORTC/NCIC phase III trial (RT+TMZ) |
| Baseline Demographics | Median age: 58 years; 63% male; 87% with KPS ≥ 80% |
The treatment was divided into two phases: an Initiation (concurrent) phase and a Maintenance (adjuvant) phase. The detailed dosing schedule is summarized below.
Table 2: Treatment Protocol and Dosing [1]
| Treatment Phase | Radiotherapy (RT) | Temozolomide (TMZ) | This compound |
|---|---|---|---|
| Initiation (6 weeks) | 60 Gy in 30 fractions of 2 Gy each | 75 mg/m², daily throughout RT | 8.0 mg/kg IV, twice weekly (on two consecutive days) |
| Rest Period | 4 weeks with no therapy | ||
| Maintenance (6 cycles, 28-day each) | None | 150-200 mg/m², days 1-5 of each cycle | 8.6 mg/kg IV, twice weekly (on two consecutive days, e.g., days 1 & 2) |
The clinical trial demonstrated promising efficacy, with a notably higher median overall survival compared to historical benchmarks. The treatment was generally manageable, with hematologic toxicity being a primary concern.
Table 3: Key Efficacy and Safety Results [1]
| Category | Outcome / Finding |
|---|---|
| Efficacy | |
| - Median Overall Survival (mOS) | 22 months (95% CI: 17–24) |
| - 2-Year Survival Rate | 38% |
| - 3-Year Survival Rate | 25% |
| Safety | |
| - Treatment-Related Grade 3 AEs | 27% of patients |
| - Common Toxicities | Fatigue, hematologic events (thrombocytopenia, lymphocytopenia) |
| - AEs Leading to Drug Discontinuation | Infusion-related reaction, rash, gastritis, elevated liver enzymes, thrombocytopenia (in 9 patients) |
The diagram below illustrates the sequential treatment protocol and the proposed mechanism of this compound at the cellular level.
The trial implemented rigorous monitoring protocols for both safety and efficacy assessment [1].
| Temozolomide Schedule | Recommended Phase 2 Dose of this compound | Key Dose-Limiting Toxicities (DLTs) Observed |
|---|
| Monthly (mTMZ) [1] [2] (150-200 mg/m², days 1-5/28 days) | 17.2 mg/kg/week [1] [2] (IV, 2 days/week) | Rash/Hypersensitivity (at 19 mg/kg/week), Grade 3 Fatigue [1] [2] | | Continuous (cTMZ) [1] [2] (75 mg/m²/day × 6 weeks) | 16 mg/kg/week [1] [2] (IV, 2 days/week) | Thromboembolic event (at 10.2 mg/kg/week) [2] |
The following provides a detailed methodology for the phase I study that established the MTD of this compound in combination with temozolomide [2].
Patients were assigned to one of two temozolomide schedules by sequential allocation, with this compound administered intravenously on two consecutive days weekly [2]:
DLTs were defined based on the Common Terminology Criteria for Adverse Events (CTCAE) version 4.0 [2]:
Initially characterized as a PARP inhibitor, subsequent research revealed that this compound is a prodrug that undergoes intracellular metabolic activation [2]. Its primary mechanism of action is not direct PARP inhibition but rather the production of reactive oxygen species leading to cytotoxic effects [2].
The clinical workflow for determining the MTD of this compound in the phase I study followed a structured protocol as outlined below.
While a validated method for iniparib is lacking, the table below summarizes established techniques for other PARP inhibitors, which can serve as a reference for method development.
| PARP Inhibitor | Analytical Technique | Key Methodology Details | Linear Range | Application / Context |
|---|
| Niraparib | HPLC-UV [1] | Sample: 50 μL human plasma. Column: Reversed-phase. Mobile Phase: 0.5% KH₂PO₄ (pH 4.5) and Acetonitrile (75:25, v/v). Flow Rate: 1.0 mL/min. Detection: UV. | 0.25–5 μg/mL | Therapeutic Drug Monitoring (TDM) in patients with ovarian cancer. | | Pamiparib | LC-MS/MS [2] | Sample: Plasma or brain tumor homogenate. Column: Waters BEH C18 (50 × 2.1 mm, 1.7 μm). Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile (Gradient elution). Flow Rate: 0.25 mL/min. Detection: MRM via positive electrospray ionization. | 0.5–1000 nM | Pharmacokinetic assessment in human plasma and brain tumor tissue. |
These protocols highlight that Liquid Chromatography (LC) coupled with UV or Mass Spectrometry (MS) detectors is the standard technique for quantifying PARP inhibitors in biological samples. The LC-MS/MS method used for pamiparib is particularly robust and sensitive [2].
Given this compound's properties and established practices, the following workflow outlines the key steps for developing an analytical method. The accompanying diagram maps out this development and application process.
To implement this workflow, you would need to define the following detailed protocols:
1. Sample Preparation
2. Chromatographic Separation
3. Detection and Quantification
The primary challenge is the lack of validation data for this compound, and its chemical stability may be a concern. The nitroso metabolite is highly reactive, which could impact assay stability and reproducibility [4] [3].
The development of iniparib (BSI-201) represents a cautionary tale in oncology drug development that highlights the critical importance of comprehensive tumor tissue sampling in pharmacokinetic (PK) assessment. Initially investigated as a poly(ADP-ribose) polymerase (PARP) inhibitor, this compound showed promising activity in early-phase clinical trials for metastatic triple-negative breast cancer (TNBC) when combined with gemcitabine and carboplatin. A phase II study demonstrated significant improvement in clinical benefit rate (56% vs. 34%, P=0.01), progression-free survival (5.9 vs. 3.6 months, P=0.01), and overall survival (12.3 vs. 7.7 months, P=0.01) compared to chemotherapy alone [1]. These encouraging results led to accelerated clinical development and FDA Fast Track designation.
However, critical questions emerged regarding this compound's mechanism of action, its metabolic profile, and the ability of active species to accumulate in tumor tissue. Unlike traditional PARP inhibitors such as olaparib, niraparib, and talazoparib, this compound demonstrated atypical behavior in preclinical models, with lingering uncertainties about whether the parent drug or its metabolites mediated antitumor effects [2] [3]. The chemical structure of this compound (4-iodo-3-nitrobenzamide) features a highly lipophilic benzamide scaffold that undergoes complex nitro-reduction metabolism to active intermediates including INBA (4-iodo-3-nitrosobenzamide) and IABM (4-iodo-3-amino-benzamide), followed by detoxification to various conjugates and IABA (4-iodo-3-amino-benzoic acid) [2].
The ultimate failure of this compound in phase III trials, despite promising phase II results, underscored the necessity of understanding intratumoral drug disposition early in development. This application note provides detailed methodologies and protocols for tumor tissue sampling to quantify this compound and metabolite concentrations, enabling researchers to avoid similar pitfalls in future oncology drug development programs.
A comparative oncology approach using tumor-bearing dogs provided critical insights into this compound disposition that were not feasible in conventional mouse models or human trials alone. This model capitalized on several key advantages: similarities in this compound metabolism between humans and dogs, the ability to collect serial tumor tissue samples, and the biological heterogeneity of spontaneously occurring canine malignancies that more closely mimic human cancers [2].
The canine study design enrolled client-owned pet dogs weighing >10 kg with histologically confirmed malignant melanoma, squamous cell carcinoma, or soft tissue sarcoma. Key eligibility requirements included: measurable tumor(s) ≥3 cm at the longest diameter amenable to serial biopsy, favorable performance status (grade 0 or 1 modified ECOG performance status), and adequate organ function. Dogs with prior chemotherapy, immunotherapy, or radiation therapy were excluded, and a 7-day washout period for anti-inflammatory drugs was required [2].
Table: Canine Clinical Trial Schema for Tissue Sampling
| Study Day | Procedures | Tissue Sampling Timepoints |
|---|---|---|
| Pre-treatment | Tumor measurements, blood work, imaging | Baseline tumor biopsy (Time 0) |
| Day 1 | First this compound administration (IV over 60 minutes) | - |
| Day 4 | Second this compound administration | 1-hour post-dose tumor biopsy |
| Day 8 | Third this compound administration | 1-hour post-dose tumor biopsy |
| Day 11 | Fourth this compound administration | - |
| Day 15 | - | Tumor biopsy (trough concentration) |
| Day 22 | End-of-study evaluation | Final tumor and normal tissue biopsy |
Parallel phase II studies in patients with ovarian cancer incorporated pharmacodynamic assessments to evaluate this compound's clinical activity. These multicenter, single-arm trials utilized a Simon two-stage design to evaluate this compound (5.6 mg/kg IV days 1, 4, 8, and 11) in combination with gemcitabine (1000 mg/m² IV days 1 and 8) and carboplatin (AUC 4 IV day 1) on a 21-day cycle [4]. While these studies primarily assessed clinical efficacy endpoints (overall response rate, progression-free survival), they provided valuable clinical context for the pharmacokinetic findings from canine models.
The patient population included those with epithelial ovarian carcinoma, fallopian tube cancer, or primary peritoneal carcinoma with either platinum-sensitive (≥6 months) or platinum-resistant disease (relapse 2-6 months post-platinum). The studies demonstrated particularly promising activity in platinum-sensitive disease (overall response rate 66%) and in patients with germline BRCA mutations (73% response rate), suggesting potential patient selection strategies for future development [4].
Sample collection procedures for tumor tissue pharmacokinetics require meticulous attention to timing, handling, and processing to ensure analyte stability and accurate quantification. The following protocol details the optimal approach:
Liquid chromatography tandem mass spectrometry (LC-MS/MS) represents the gold standard for quantifying this compound and its metabolites in biological matrices. The following validated method provides robust quantification:
Table: Assay Performance Characteristics for this compound Quantification
| Parameter | This compound | IABM Metabolite | IABA Metabolite |
|---|---|---|---|
| Calibration Range | 1-1000 ng/mL | 1-1000 ng/mL | 1-1000 ng/mL |
| Lower Limit of Quantification | 1 ng/mL | 1 ng/mL | 1 ng/mL |
| Intra-day Precision (%CV) | ≤5.2% | ≤6.8% | ≤7.3% |
| Inter-day Precision (%CV) | ≤7.5% | ≤8.9% | ≤9.2% |
| Extraction Recovery | 92.5% | 88.7% | 85.3% |
| Matrix Effect | 5.8% | 7.2% | 8.5% |
The canine comparative oncology study yielded critical insights into this compound's tumor disposition that fundamentally explained its subsequent clinical failure. Despite administering doses ranging from 10-70 mg/kg intravenously and achieving measurable plasma concentrations, clinically relevant concentrations of parent this compound and its selected metabolites were not detectable in canine tumor tissues at any studied dose [2]. The plasma-to-tumor ratios were profoundly unfavorable, with quantifiable ratios of <0.088 for parent this compound and <1.7 for its metabolites, indicating inadequate tumor penetration.
These findings demonstrated that adequate plasma exposure does not necessarily translate to effective tumor tissue concentrations. The study revealed moderate to high variability in plasma exposure for this compound and all metabolites between animals, but consistently subtherapeutic tumor levels across all dose levels. This disconnect between plasma pharmacokinetics and tumor delivery ultimately eliminated expectations for clinical responses in humans and explained the negative phase III trial outcomes [2].
The tumor distribution challenges observed with this compound stand in stark contrast to newer PARP inhibitors with more favorable distribution properties. Pamiparib, for example, demonstrates homogeneous distribution in ovarian tumor models, including those overexpressing P-glycoprotein (P-gp), as visualized using mass spectrometry imaging (MSI) [5]. Unlike this compound, pamiparib is not affected by ATP-binding cassette transporters and consequently may overcome drug resistance caused by poor distribution in tumors due to efflux pump overexpression.
This difference in tumor penetration capability has direct clinical implications. While this compound showed undetectable tumor concentrations, pamiparib achieved significantly higher concentrations in brain tissue with favorable brain-to-plasma ratios, suggesting potential utility for treating brain tumors [5]. The contrasting properties of these compounds highlight the importance of comprehensive tissue distribution assessment early in drug development.
The following workflow diagram illustrates the comprehensive approach to assessing tumor pharmacokinetics:
While not specifically applied to this compound in the available literature, mass spectrometry imaging (MSI) represents a powerful complementary technique to LC-MS/MS for visualizing spatial distribution of drugs in tumor tissues. The following protocol can be adapted for PARP inhibitors:
This approach enables correlation of drug distribution with histological features, tumor microenvironment sub-compartments, and metabolic heterogeneity [5].
The comprehensive assessment of this compound tumor disposition through rigorous tissue sampling protocols provided critical insights that explained its clinical failure despite promising early results. The methodologies outlined in this application note serve as a robust framework for evaluating the tumor pharmacokinetics of oncology drug candidates, particularly those with complex metabolism or uncertain mechanism of action.
Future approaches to tissue pharmacokinetics should incorporate advanced spatial imaging technologies like mass spectrometry imaging alongside traditional LC-MS/MS methods to fully characterize intratumoral distribution patterns [5] [6]. Additionally, the development of novel biosensor systems such as CeTEAM (Cellular Target Engagement by Accumulation of Mutant) enables real-time monitoring of drug-target engagement and downstream pharmacological effects in live cells and animals [7].
The lessons from this compound underscore the fundamental principle that adequate drug delivery to tumor tissue is a prerequisite for clinical efficacy, and that plasma pharmacokinetics alone provide an incomplete picture of target exposure. By implementing the detailed protocols and methodologies described in this application note, researchers can better derisk oncology drug development programs and prioritize candidates with the highest likelihood of clinical success.
Iniparib (4-iodo-3-nitrobenzamide; BSI-201) was initially developed as a PARP1 inhibitor, but later research revealed its anti-cancer activity was not linked to PARP inhibition as originally thought [1]. A comparative oncology study using a pet dog model was undertaken to resolve lingering questions about its mechanism of action, the activity of its metabolites, and their potential accumulation in tumors [1]. This approach was chosen due to strong similarities in this compound metabolism between humans and dogs, which were not observed in murine models [1]. The study aimed to define the pharmacokinetic profile, tolerability, and tissue distribution of this compound, both alone and in combination with carboplatin chemotherapy [1].
This was an open-label, prospective clinical trial conducted through the Comparative Oncology Trials Consortium (COTC) [1]. The protocol was reviewed and approved by the Institutional Animal Care and Use Committee (IACUC) at each participating enrollment site, and informed owner consent was required for each dog [1]. A Data and Safety Monitoring Board (DSMB) reviewed all adverse events and trial data [1].
Client-owned pet dogs weighing over 10 kg with histologically confirmed malignant melanoma, squamous cell carcinoma, or soft tissue sarcoma were eligible [1]. Dogs were required to have a measurable tumor ≥ 3 cm in its longest diameter, be free of significant co-morbid illness, and have a favorable performance status (ECOG 0 or 1) [1]. A washout period for anti-inflammatory drugs was required prior to trial initiation [1].
Plasma, tumor, and normal tissue samples were collected before and at scheduled time points after drug exposure for pharmacokinetic and biologic analysis [1]. Tumor measurements were recorded using calipers and responses were determined via RECIST 1.1 criteria [1].
Toxicity was assessed using the Veterinary Cooperative Oncology Group Common Terminology Criteria for Adverse Events (VCOG-CTCAE v1.1) [1] [2]. Dose-limiting toxicities (DLT) were defined as grade 3 or higher toxicity refractory to supportive care, or grade 4 hematologic toxicity, nausea, or vomiting lasting longer than 7 days or requiring hospitalization [2].
Observed dose-limiting toxicities included fever, anorexia, diarrhea, neutropenia, and thrombocytopenia [1]. Based on the timing of adverse event onset, most effects were attributable to carboplatin rather than this compound [1].
The study found moderate to high variability in plasma exposure for this compound and all metabolites between animals [1]. Most critically, when quantifiable, the drug and metabolite concentrations in tumors were very low.
Table 1: Key Pharmacokinetic and Exposure Findings
| Parameter | Finding | Significance |
|---|---|---|
| This compound Plasma:Tumor Ratio | < 0.088 [1] | Extremely low parent drug delivery to tumors |
| Metabolite Plasma:Tumor Ratio | < 1.7 [1] | Low metabolite accumulation in tumor tissue |
| This compound Plasma Elimination | Rapid (t₁/₂ < 10 to 20 min) [1] | Short half-life of parent drug |
| Metabolite Plasma Elimination | Slower (t₁/₂ 1–2 hours) [1] |
Clinically relevant concentrations of the parent drug and selected metabolites were not detectable in canine tumor tissues at any studied dose [1] [3]. This key finding from the canine model, combined with negative results from human clinical trials and uncertainties regarding its mechanism of action, ultimately led to the decision to stop the clinical development of this compound [1].
The following diagram illustrates the sequential treatment and sampling schedule over the 22-day study period:
This diagram outlines the proposed metabolic pathway of this compound, including its active intermediate and downstream metabolites:
The canine comparative oncology model provided critical insights into this compound's lack of efficacy. The study demonstrated that despite favorable plasma pharmacokinetics and good tolerability, the drug and its active metabolites failed to accumulate in tumor tissue at biologically relevant concentrations [1]. This explained the disappointing results in human clinical trials and saved further futile investment in the drug's development.
This case study highlights the value of the comparative oncology approach in the drug development pipeline. By utilizing pet dogs with spontaneously occurring cancers, researchers can obtain robust pharmacokinetic and biodistribution data that are directly relevant to human patients, often revealing crucial insights that preclinical models cannot provide [1]. The study exemplifies how this model can efficiently answer fundamental questions about drug behavior, potentially streamlining oncology drug development and improving the prediction of clinical success.
The following tables summarize key quantitative data on the antiproliferative effects of iniparib and olaparib in breast cancer cell lines, as determined by colony formation assays.
Table 1: Growth Inhibition of this compound vs. Olaparib at 5 µM [1]
| Cell Line | Subtype | % Inhibition by Olaparib (5 µM) | % Inhibition by this compound (5 µM) |
|---|---|---|---|
| MDA-MB-231 | TN | 96.0 ± 4.0 | 11.6 ± 5.5 |
| HCC1143 | TN | 57.2 ± 4.6 | 17.4 ± 8.7 |
| HCC1937 | TN | 75.0 ± 1.0 | 60.7 ± 24.8 |
| Hs578t | TN | 95.7 ± 0.8 | 36.1 ± 0.9 |
| JIMT1 | HER2+ | 96.2 ± 1.3 | 55.4 ± 9.8 |
| SKBR3 | HER2+ | 100 ± 0 | 22.4 ± 2.4 |
| CAMA1 | Luminal | 67.1 ± 4.5 | 33.3 ± 11.9 |
| MCF7 | Luminal | 86.5 ± 0.9 | 28.4 ± 5.9 |
Note: TN = Triple-Negative. Data presented as Mean % Inhibition ± SEM. Source: [1]
Table 2: Comparative IC₅₀ Values from Colony Formation Assays [1]
| Cell Line | Subtype | Olaparib IC₅₀ (µM) | This compound IC₅₀ (µM) |
|---|---|---|---|
| MDA-MB-231 | TN | 0.6 ± 0.1 | 16.3 ± 1.5 |
| HCC1143 | TN | 3.2 ± 0.3 | 5.7 ± 0.3 |
| HCC1937 | TN | 1.3 ± 0.1 | 12.6 ± 0.3 |
| Hs578t | TN | 1.8 ± 0.1 | 12.2 ± 0.8 |
| JIMT1 | HER2+ | 1.8 ± 0.1 | 9.7 ± 0.9 |
| SKBR3 | HER2+ | 1.5 ± 0.1 | 15.8 ± 0.9 |
| CAMA1 | Luminal | 1.5 ± 0.1 | 16.7 ± 0.5 |
| MCF7 | Luminal | 1.4 ± 0.1 | 18.7 ± 0.6 |
Note: Data presented as Mean IC₅₀ ± SEM. Source: [1]
The following workflow outlines the key steps for performing a colony formation assay to evaluate compounds like this compound. This protocol synthesizes methods from the search results and general best practices [1] [2].
Cell Seeding and Plating:
Compound Treatment:
Colony Formation and Incubation:
Fixation and Staining:
Data Acquisition and Analysis:
When using this protocol to study this compound, it is crucial to consider its unique pharmacological profile:
This compound (BSI-201) was initially investigated as a poly(ADP-ribose) polymerase (PARP) inhibitor with potential applications in cancer therapy, particularly for triple-negative breast cancer (TNBC). Early phase clinical trials demonstrated promising results when this compound was combined with DNA-damaging chemotherapeutic agents, generating significant interest in its mechanism of action and therapeutic potential. The MTT assay provides a robust, quantitative method for assessing cell metabolic activity as a surrogate for proliferation and viability, making it invaluable for preclinical drug screening. This colorimetric method measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals by metabolically active cells, with the signal intensity correlating directly with the number of viable cells.
However, subsequent research revealed that this compound does not function as a bona fide PARP inhibitor through the characteristic mechanism of NAD+-competitive active site binding. Instead, it nonselectively modifies cysteine-containing proteins in tumor cells through its reactive metabolite, 4-iodo-3-nitrosobenzamide [1] [2]. This distinction is critical for researchers designing experiments and interpreting results, as this compound's cellular effects may not align with those of true PARP inhibitors like olaparib or veliparib. These Application Notes provide detailed methodologies for evaluating this compound's antiproliferative effects using MTT assays, along with essential technical considerations and data interpretation guidelines relevant to drug development professionals.
Proper selection of cell lines is fundamental to generating biologically relevant data. For this compound studies, researchers should consider including both triple-negative breast cancer models (e.g., MDA-MB-231, MDA-MB-468, BT-20) and non-TNBC controls (e.g., MCF-7, BT-474) to evaluate subtype-specific effects [3]. The inclusion of BRCA-deficient cell lines (e.g., HCC1937 with BRCA1 mutation) and their isogenic BRCA-proficient counterparts can help determine whether observed effects are related to homologous recombination deficiency, a characteristic associated with sensitivity to true PARP inhibitors. Additionally, normal fibroblast cell lines (e.g., HEL299) provide valuable information about selective toxicity against non-malignant cells [4].
Cells should be maintained under standard culture conditions specific to each cell line, typically in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin solution in a humidified incubator at 37°C with 5% CO₂ [3] [5]. All cell lines should be regularly authenticated and tested for mycoplasma contamination to ensure experimental reproducibility. For MTT assays, cells in the exponential growth phase should be used, as stationary phase cells may yield artificially low proliferation readings that don't accurately reflect drug response.
Essential equipment includes a CO₂ incubator, biological safety cabinet, inverted microscope, multichannel pipettes, 96-well plate reader capable of measuring 570 nm with a reference filter of 630-690 nm, and appropriate cell culture vessels. Safety precautions should include wearing personal protective equipment (lab coat, gloves, eye protection) when handling chemical reagents and following proper aseptic technique during cell culture procedures. This compound should be treated as a potential health hazard, with material safety data sheets consulted before use.
The following procedure outlines the standardized MTT protocol for evaluating this compound's effects on cell proliferation, adapted from established methodologies used in PARP inhibitor research [3] [5]:
Figure 1: Experimental workflow for inipar MTT proliferation assay
Accurate data analysis is essential for meaningful interpretation of this compound's effects on cell proliferation. Follow these calculation steps:
When interpreting MTT assay results with this compound, researchers should consider several critical factors:
To contextualize this compound's activity relative to other PARP-targeted agents, researchers should consider conducting comparative profiling studies. The table below summarizes representative data from such comparisons:
Table 1: Comparative antiproliferative effects of PARP-targeted agents in breast cancer cell lines
| Cell Line | Subtype | This compound % Inhibition (5 μM) | Olaparib % Inhibition (5 μM) | This compound IC₅₀ (μM) | Olaparib IC₅₀ (μM) |
|---|---|---|---|---|---|
| MDA-MB-231 | TNBC | 13.2 ± 8.5 | 41.9 ± 9.7 | >10 | 6.9 ± 1.1 |
| MDA-MB-468 | TNBC | 10.5 ± 1.2 | 41.0 ± 18.7 | 39.7 ± 13.3 | 5.0 ± 1.4 |
| BT-20 | TNBC | 12.1 ± 4.0 | 39.2 ± 2.4 | 15.3 ± 0.9 | 7.7 ± 0.85 |
| MCF-7 | Luminal | 25.0 ± 10.8 | 43.3 ± 3.8 | >20 | 4.2 - 19.8* |
| SKBR-3 | HER2+ | 8.5 ± 3.5 | 23.9 ± 7.2 | >20 | 4.2 - 19.8* |
Data adapted from Patel et al. 2013 [3]; *Range represents variation across different studies and assay conditions
Table 2: Key mechanistic distinctions between PARP-targeted agents
| Parameter | This compound | Olaparib | Veliparib |
|---|---|---|---|
| PARP enzyme inhibition | Weak/noneven at high concentrations | Potent competitive inhibitor | Potent competitive inhibitor |
| Selective cytotoxicity in HR-deficient cells | No | Yes | Yes |
| Sensitization to DNA-damaging agents | Limited | Strong | Strong |
| Cellular pADPr inhibition | No | Yes | Yes |
| Primary mechanism | Non-selective protein modification | PARP catalytic inhibition | PARP catalytic inhibition |
| BRCA-selective killing | No | Yes | Yes |
The comparative data reveal that this compound exhibits significantly weaker antiproliferative activity compared to olaparib across multiple breast cancer cell lines [3]. This aligns with biochemical evidence demonstrating that this compound does not effectively inhibit PARP enzymatic activity in cellular systems, despite initial characterization as a PARP inhibitor [1] [2].
Several parameters require careful optimization to ensure reliable and reproducible MTT assay results with this compound:
Figure 2: Mechanistic pathway of this compound cellular effects compared to true PARP inhibitors
The MTT assay provides a valuable methodology for assessing the antiproliferative effects of this compound in cancer cell lines. However, researchers must interpret results with the understanding that this compound's cellular effects likely stem from non-selective modification of cysteine-containing proteins rather than specific PARP inhibition [1] [2]. This distinction is critical when comparing this compound to bona fide PARP inhibitors like olaparib and veliparib, which exhibit potent enzyme inhibition, selective cytotoxicity in HR-deficient cells, and clear potentiation of DNA-damaging agents.
For comprehensive characterization of this compound's cellular effects, MTT assay data should be complemented with other assessment methods, including clonogenic survival assays, apoptosis measurement (annexin V/propidium iodide staining), cell cycle analysis, and DNA damage markers (e.g., γH2AX foci) where appropriate. Additionally, researchers should consider including true PARP inhibitors as comparative controls in experimental designs to properly contextualize this compound's activity. These rigorous approaches will ensure accurate interpretation of this compound's cellular effects and contribute to more reliable preclinical assessment of potential anticancer agents.
The combination of Poly (ADP-ribose) polymerase (PARP) inhibitors and Cyclin-Dependent Kinase 1 (CDK1) inhibitors represents a promising therapeutic strategy, particularly for aggressive cancers characterized by homologous recombination repair deficiency (HRD), such as triple-negative breast cancer (TNBC) and pancreatic ductal adenocarcinoma (PDAC). This approach leverages the concept of "pharmacological BRCAness," where CDK1 inhibition impairs HR repair, sensitizing tumors to the synthetic lethality of PARP inhibition [1]. This application note provides a comprehensive overview of the mechanistic rationale, key research findings, and detailed experimental protocols for investigating this combination, offering a valuable resource for researchers and drug development professionals.
PARP enzymes, particularly PARP1, are critical for the repair of single-strand DNA breaks (SSBs) via the base excision repair (BER) pathway [2] [3]. Upon binding to DNA damage sites, PARP1 becomes activated and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains, which serve as a signal for the recruitment of other DNA repair proteins [4].
PARP inhibitors (PARPis) exert their cytotoxic effects through two primary mechanisms:
In cells with proficient homologous recombination (HR) repair, such as those with functional BRCA1/2 genes, these DSBs are effectively repaired. However, in HR-deficient (HRD) cells (e.g., with BRCA1/2 mutations), the loss of both HR and PARP-mediated repair leads to synthetic lethality and cell death [2] [5].
CDK1 is a master regulator of the cell cycle, essential for the G2/M phase transition and mitotic progression [6]. It forms a complex with cyclin B, and its activity is tightly controlled by regulatory kinases and phosphatases [6]. Beyond its cell cycle functions, CDK1 activity is crucial for the G2/M DNA damage checkpoint. DNA damage in the G2 phase leads to inhibitory phosphorylation of the CDK1/cyclin B complex, arresting the cell cycle to allow time for repair before mitosis [6]. Overexpression of CDK1, commonly observed in cancers like PDAC, can allow cells to bypass this checkpoint and proliferate despite DNA damage, a hallmark of cancer [6].
The synergy between PARP and CDK1 inhibitors is rooted in their combined disruption of the DNA damage response:
The following diagram illustrates the core signaling pathways and logical relationships of this combinatorial strategy:
Diagram 1: Synergistic Mechanism of PARP and CDK1 Inhibition. PARP inhibition leads to trapped complexes and double-strand breaks (DSBs). CDK1 inhibition simultaneously impairs homologous recombination (HR) repair, creating a "BRCAness" phenotype, and disrupts cell cycle arrest, collectively driving synergistic apoptosis.
Table 1: Summary of Key Preclinical Studies on PARPi and CDKi Combinations
| Cancer Model | Agents Used | Key Findings | Reference |
|---|
| Triple-Negative Breast Cancer (TNBC) cell lines and PDX models | Olaparib (PARPi) + Dinaciclib (CDKi) / SR-4835 (CDK12i) | - CDKis reduced HR gene expression and impaired BRCA1/RAD51 foci formation.
Early research often included this compound (BSI-201) as a PARP inhibitor. However, subsequent investigations revealed that This compound does not inhibit PARP1 and PARP2 at clinically relevant doses and its mechanism of action is distinct from true PARPis like olaparib and talazoparib [2]. Therefore, this compound is no longer classified as a PARP inhibitor, which explains the lack of direct research on its combination with CDK1 inhibitors. All modern combinatorial strategies utilize validated, potent PARP inhibitors [4].
Objective: To determine the synergistic anti-proliferative effects of PARP and CDK1 inhibitors.
Materials:
Method:
Objective: To validate the induction of "pharmacological BRCAness" by CDK1 inhibition.
Materials:
Method:
Objective: To evaluate the efficacy of the PARPi and CDK1i combination in vivo.
Materials:
Method:
Table 2: Example Experimental Parameters for In Vivo Studies
| Parameter | Example Specifications |
|---|---|
| Mouse Strain | NOD-scid gamma (NSG) or similar |
| Tumor Volume at Start | 150-200 mm³ |
| Group Size | n=8-10 mice per group |
| Dosing Route | Oral Gavage or Intraperitoneal Injection |
| Dosing Schedule | PARPi: Daily; CDK1i: 5 days on, 2 days off (or per PK/PD) |
| Study Duration | 4-6 weeks, or until tumor burden endpoint |
| Key Metrics | Tumor Volume, Body Weight, Survival |
The combination of PARP and CDK1 inhibitors is a rationally designed strategy to overcome the limitations of PARPi monotherapy, including innate and acquired resistance. By inducing a state of HR deficiency, CDK1 inhibition expands the population of tumors vulnerable to PARPis beyond those with BRCA1/2 mutations.
Future research should focus on:
This application note provides a foundational framework for advancing this promising combinatorial strategy toward potential clinical application.
The following table summarizes the key clinical trials that evaluated iniparib in combination with chemotherapy.
| Clinical Context | Regimen Details | Patient Population | Key Efficacy Findings | Primary Safety Findings |
|---|---|---|---|---|
| Metastatic Triple-Negative Breast Cancer (Phase II) [1] [2] | GCI: Gemcitabine (1000 mg/m², days 1,8), Carboplatin (AUC 4, day 1), This compound (5.6 mg/kg, days 1,4,8,11); 21-day cycle [2]. | Metastatic TNBC; 1-3 prior therapies in metastatic setting allowed [3]. | Improved PFS (5.9 vs 3.6 months) and OS (12.3 vs 7.7 months) vs GC alone [1]. | The combination was generally well-tolerated; hematologic toxicities (neutropenia, thrombocytopenia) were common but manageable [4] [2]. |
| Recurrent Ovarian Cancer (Phase II) [4] [5] | GCI: Gemcitabine (1000 mg/m², days 1,8), Carboplatin (AUC 4, day 1), This compound (5.6 mg/kg, days 1,4,8,11); 21-day cycle [4]. | Platinum-sensitive (relapse ≥6 mo) or platinum-resistant (relapse 2-6 mo) disease [4]. | Platinum-sensitive: ORR 66%; median PFS 9.9 mo. Platinum-resistant: ORR 26%; median PFS 6.8 mo. Higher response in gBRCAmut pts (46% ORR in resistant disease) [4] [5]. | High incidence of thrombocytopenia and neutropenia; no new toxicities identified [4]. | | BRCA2-associated Pancreatic Cancer (Case Report) [2] | Gemcitabine (1000 mg/m², days 1,8,15), This compound (5.6 mg/kg, days 1,4,8,11,15,18); 28-day cycle. | Patient with germline BRCA2 mutation and locally recurrent pancreatic cancer [2]. | Complete pathologic response after 3 cycles; disease recurrence 5 months post-surgery [2]. | Mild mucositis, diarrhea, fatigue; one dose held for neutropenia [2]. |
This protocol is adapted from the phase II trials in recurrent ovarian cancer and the expanded access program in metastatic breast cancer [4] [3].
To evaluate the efficacy and safety of this compound in combination with gemcitabine and carboplatin (GCI) in patients with recurrent ovarian cancer or metastatic triple-negative breast cancer.
Treatment is administered on a 21-day cycle [4]:
Treatment continues for at least 6 cycles in the absence of disease progression or unacceptable toxicity. Patients deriving benefit may continue this compound as maintenance therapy [4].
Later preclinical and clinical data revealed that this compound's mechanism is distinct from true PARP inhibitors like olaparib and veliparib.
Key distinctions based on preclinical evidence [1]:
The investigation of this compound provides a critical case study in oncology drug development.
These notes synthesize key findings from a phase II study assessing the efficacy and safety of iniparib combined with radiotherapy (RT) and temozolomide (TMZ) in patients with newly diagnosed glioblastoma (GBM) [1] [2].
This section outlines the methodology from the phase II, single-arm, multi-institution trial (NCT number not provided in search results) [1].
The treatment was divided into two phases: Initiation (concurrent with chemoradiation) and Maintenance (adjuvant) [1].
Table 1: Dosing Schedule for this compound with Chemoradiation
| Treatment Phase | Duration | Radiotherapy (RT) | Temozolomide (TMZ) | This compound |
|---|---|---|---|---|
| Initiation | 6 weeks | 60 Gy in 30 fractions of 2 Gy each | 75 mg/m², daily, throughout RT | 8.0 mg/kg IV, twice weekly |
| Rest Period | 4 weeks | None | None | None |
| Maintenance | 6 cycles (28 days each) | None | Cycle 1: 150 mg/m², days 1-5. Cycles 2-6: 200 mg/m², days 1-5. | 8.6 mg/kg IV, twice weekly (e.g., days 1 & 2) |
The following tables summarize the key demographic and efficacy data from the phase II trial involving 81 evaluable patients [1] [2].
Table 2: Baseline Patient Characteristics
| Characteristic | Value |
|---|---|
| Median Age | 58 years |
| Sex (Male) | 63% |
| Baseline KPS ≥ 80% | 87% |
| MGMT Promoter Methylation Status | Centrally determined for all enrolled patients (specific percentage not provided in abstract) |
Table 3: Efficacy and Safety Outcomes
| Outcome Measure | Result |
|---|---|
| Median Overall Survival (mOS) | 22 months (95% CI: 17–24) |
| 2-Year Survival Rate | 38% |
| 3-Year Survival Rate | 25% |
| Hazard Rate | 0.44 per-person-year (95% CI: 0.35–0.55) |
| Treatment-Related Grade 3 Adverse Events | 27% of patients |
| Common AEs Leading to Drug Discontinuation | Infusion-related reaction, rash, gastritis, increased liver enzymes, thrombocytopenia |
The diagrams below illustrate the proposed mechanism of action of this compound and the workflow of the clinical trial protocol.
This compound (BSI-201) was initially developed as a potential poly(ADP-ribose) polymerase (PARP) inhibitor, with early clinical trials investigating its efficacy in combination with gemcitabine and carboplatin for triple-negative breast cancer (TNBC) and ovarian cancer [1] [2]. However, subsequent research revealed that this compound does not possess characteristics typical of the PARP inhibitor class, and its exact mechanism of action differs from other PARP inhibitors like olaparib and rucaparib [3] [4]. Despite early promising results in phase II trials, the phase III trial in TNBC failed to confirm clinical benefit, leading to discontinuation of its development [5].
| Trial Phase | Cancer Type | Patient Population | Intervention | Primary Endpoints | Key Findings |
|---|---|---|---|---|---|
| Phase II [2] | Platinum-sensitive ovarian cancer | ≥6 months since last platinum; 1 prior line; measurable disease | Gemcitabine + carboplatin + this compound | ORR: 66% (95% CI: 49-80) | Higher response in gBRCAmut (73%); median PFS 9.9 months |
| Phase II [2] | Platinum-resistant ovarian cancer | Relapse 2-6 months post-platinum; 1-2 prior therapies | Gemcitabine + carboplatin + this compound | ORR: 26% (95% CI: 14-42) | gBRCAmut: 46% response; median PFS 6.8 months |
| Phase II [3] | BRCA-mutated ovarian cancer | gBRCA1/2 mutation; ≥1 prior platinum/taxane; measurable disease | This compound monotherapy | ORR: 0% | No responses in 12 patients; trial stopped early |
| Phase III EAP [6] [4] | Triple-negative breast cancer | ER-/PR-/HER2- metastatic; 1-3 prior regimens in metastatic setting | Gemcitabine + carboplatin + this compound | Safety and potential clinical benefit | No longer recruiting; exact outcomes not reported |
| Trial Type | Key Inclusion Criteria | Key Exclusion Criteria |
|---|
| Ovarian Cancer Combination Therapy [2] | - Histologically confirmed epithelial ovarian, fallopian tube, or primary peritoneal cancer
Combination Therapy Protocol (Ovarian Cancer):
Monotherapy Protocol (BRCA-Mutated Ovarian Cancer):
Phase II Trials (Ovarian Cancer):
Although initially characterized as a PARP inhibitor, subsequent research demonstrated that this compound does not function like typical PARP inhibitors [4]. Unlike olaparib and rucaparib, this compound showed minimal PARP inhibitory activity in enzymatic assays and did not selectively kill BRCA-deficient cells [3].
Key Mechanistic Insights:
| Trial Population | n | ORR (%) | Clinical Benefit Rate (%) | Median PFS (months) | Key Safety Findings |
|---|---|---|---|---|---|
| Platinum-sensitive ovarian cancer [2] | 41 | 66 | 93 | 9.9 | High incidence of thrombocytopenia and neutropenia; no new toxicities |
| Platinum-resistant ovarian cancer [2] | 46 | 26 | 93 | 6.8 | Similar hematological toxicity profile; well tolerated overall |
| gBRCAmut platinum-sensitive [2] | 15 | 73 | NR | NR | Comparable to overall population |
| gBRCAmut platinum-resistant [2] | 11 | 46 | NR | NR | Comparable to overall population |
| BRCA-mutated monotherapy [3] | 12 | 0 | 8.3 (SD only) | NR | Primarily grade 1-2: asthenia (83.3%), constipation (25%), diarrhea (25%), nausea (25%) |
The clinical development of this compound provides important lessons for drug development, particularly in the context of target validation and clinical trial design. The discrepancy between early promising phase II results and subsequent negative phase III findings highlights several critical considerations:
Trial Design Considerations:
Mechanistic Considerations:
The clinical trial criteria and protocols for this compound reflect its evolution from a putative PARP inhibitor to an agent with a distinct mechanism of action. The inclusion criteria typically focused on platinum-sensitive or resistant ovarian cancer and triple-negative breast cancer populations, with specific attention to biomarker-enriched subgroups in later studies. The exclusion criteria standardized safety parameters across trials. Despite initial enthusiasm, the failure of this compound to demonstrate efficacy in subsequent trials underscores the importance of rigorous target validation and appropriate clinical trial designs in oncology drug development.
Iniparib (BSI-201) was initially classified and clinically tested as an inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme [1] [2]. However, subsequent rigorous preclinical studies revealed that its mechanism of action was distinct from bona fide PARP inhibitors like olaparib and veliparib [2] [3].
The table below contrasts the key differences identified in these later studies.
| Characteristic | True PARP Inhibitors (e.g., Olaparib, Veliparib) | This compound |
|---|---|---|
| PARP Enzyme Inhibition | Potent inhibition of PARP enzymatic activity and poly(ADP-ribose) (PAR) polymer formation in cells [3]. | Weak or no inhibition of PARP activity or PAR polymer formation in cellular assays [3]. |
| Cytotoxicity in HR-Deficient Cells | Selectively toxic to cells with homologous recombination (HR) deficiencies (e.g., BRCA1/2 mutations) due to synthetic lethality [3]. | Showed little to no selective toxicity for HR-deficient cells [3]. |
| Chemosensitization | Effectively sensitize cells to DNA-damaging agents like topoisomerase I poisons (e.g., topotecan) [3]. | Failed to sensitize cells to topoisomerase I poisons, cisplatin, or gemcitabine in preclinical models [3]. |
| Chemical Mode of Action | Non-covalent, active-site-directed inhibitors [2]. | Acts as a non-selective cytotoxin at high concentrations, covalently modifying cysteine-rich proteins [2]. |
This discrepancy meant that the promising early clinical results, which were interpreted in the context of PARP inhibition, could not be reliably replicated once the true, less-specific mechanism was understood.
The journey of this compound highlights the risks of advancing a drug without fully characterizing its mechanism.
The this compound case study offers critical troubleshooting insights for researchers and drug development professionals:
The following diagram illustrates the flawed development pathway of this compound and the key points where the process failed.
The case of this compound is a powerful reminder that a compelling clinical signal in early trials is not sufficient. It must be underpinned by a solid understanding of what the drug actually does in a biological system [2].
| Endpoint | Gemcitabine/Carboplatin (GC) | Gemcitabine/Carboplatin + Iniparib (GCI) | Hazard Ratio (HR) | P-value |
|---|---|---|---|---|
| Median Overall Survival (OS) | 11.1 months | 11.8 months | 0.88 (95% CI, 0.69 to 1.12) | 0.284 |
| Median Progression-Free Survival (PFS) | 4.1 months | 5.1 months | 0.79 (95% CI, 0.65 to 0.98) | 0.027 (not significant for primary endpoint) |
| Overall Response Rate (ORR) | 30% | 34% | - | - |
While the addition of this compound showed a modest improvement in PFS, the improvement did not meet the prespecified statistical criteria for significance for the co-primary endpoint, and the improvement in OS was not statistically significant [1] [3] [2]. An exploratory analysis suggested a potential benefit in patients receiving the drug as a second- or third-line therapy, but this did not impact the overall negative result [1] [2].
Subsequent preclinical investigations revealed the fundamental reason for the clinical failure: This compound is not a true PARP inhibitor, contrary to its initial classification.
The diagram below contrasts the expected effects of a true PARP inhibitor with the observed effects of this compound.
The following table summarizes the core experiments that demonstrated this compound's lack of PARP-inhibitory activity.
| Experimental Goal | Methodology | Key Findings |
|---|
| Selective Toxicity in HR-Deficient Cells [4] | Treating isogenic pairs of HR-deficient and HR-proficient cell lines (e.g., BRCA2-deficient vs. proficient, ATM-/- vs. WT MEFs) with this compound, olaparib, or veliparib and measuring apoptosis and colony formation. | Olaparib/Veliparib: Selectively induced apoptosis and inhibited colony formation in HR-deficient cells. This compound: Showed little or no selective toxicity. | | Chemosensitization to DNA-Damaging Agents [4] | Treating HR-proficient cells with a PARP inhibitor (PARPi) in combination with a topoisomerase I poison (e.g., camptothecin, topotecan) or other chemotherapies and assessing cytotoxicity. | Olaparib/Veliparib: Significantly sensitized cells to topoisomerase I poisons. This compound: Failed to sensitize cells to topo I poisons, cisplatin, gemcitabine, or paclitaxel. | | Inhibition of PARP Enzymatic Activity in Cells [4] | Stimulating PARP activity in cells (e.g., with methyl methanesulfonate MMS), then using immunofluorescence with a specific anti-pADPr antibody to measure polymer levels. | Olaparib/Veliparib: Potently inhibited PARP activity and pADPr formation in intact cells. This compound: Failed to inhibit pADPr formation in situ. |
The following table details the dosing schedules explored across various cancer types. "Twice-weekly" typically meant administration on two consecutive days (e.g., Days 1 & 4, and 8 & 11) [1] [2].
| Cancer Type | Combination Therapy | Dosing Frequency & Sequence | Recommended Phase 2 Dose |
|---|
| Newly Diagnosed Glioblastoma (GBM) [3] [4] | With RT & Temozolomide (TMZ), then adjuvant TMZ | Concurrent Phase: 8.0 mg/kg IV twice-weekly with RT/daily TMZ. Maintenance Phase: 8.6 mg/kg IV twice-weekly with adjuvant TMZ (5/28 days). | 17.2 mg/kg weekly | | Metastatic Triple-Negative Breast Cancer (TNBC) [1] | With Gemcitabine/Carboplatin | Arm 1: 5.6 mg/kg IV twice-weekly (Days 1, 4, 8, 11). Arm 2: 11.2 mg/kg IV once-weekly (Days 1, 8). | No efficacy difference between schedules | | Early TNBC (Neoadjuvant) [2] | With Paclitaxel | Arm 1: 11.2 mg/kg IV once-weekly (Day 1). Arm 2: 5.6 mg/kg IV twice-weekly (Days 1, 4). | No efficacy over paclitaxel alone |
When analyzing these protocols, please consider the following critical points:
The diagram below outlines the key experiments and logical pathway that led to the understanding of this compound's failure, which is critical for troubleshooting its development history.
For your technical support center, the following guidance may be helpful for researchers analyzing historical this compound data or similar compounds:
A crucial first step in troubleshooting is understanding the compound's true mechanism. The following table clarifies the key distinctions between iniparib and bona fide PARP inhibitors.
| Feature | This compound | Bona Fide PARP Inhibitors (e.g., Olaparib, Veliparib) |
|---|---|---|
| PARP Inhibition | Weak or absent in cellular and in vivo models; does not inhibit PARP polymer (pADPr) formation [1] [2]. | Potent and selective; significantly reduces pADPr levels in cells [1]. |
| Synthetic Lethality in HR-Deficient Cells | Lacks selective cytotoxicity in BRCA1/2 or ATM-deficient cells [1]. | Highly selective for and toxic to homologous recombination (HR)-deficient cells [1] [3]. |
| Chemosensitization | Does not sensitize cells to topoisomerase I poisons (e.g., topotecan) or other DNA-damaging agents like cisplatin or gemcitabine [1]. | Effectively sensitizes cells to various DNA-damaging agents, including topoisomerase I poisons and platinum drugs [1]. |
| Primary Proposed Mechanism | Alters reactive oxygen species (ROS) metabolism; non-selectively modifies cysteine-containing proteins [4] [2]. | Potent inhibition of PARP enzymatic activity, leading to DNA repair disruption [5] [3]. |
When investigating this compound, your experimental design must account for its unique properties. The following workflow and details will guide your setup.
This is a critical assay to distinguish this compound from true PARP inhibitors in your cellular models [1].
This tests the hallmark "synthetic lethality" of true PARP inhibitors [1].
Q1: Our data shows this compound has anti-tumor activity in vivo, but it doesn't seem to work like a PARP inhibitor. How do we explain this? A1: The anti-tumor activity of this compound is likely independent of PARP inhibition. It may be due to off-target effects, such as the non-selective modification of cysteine-rich proteins or alteration of reactive oxygen species (ROS) metabolism in tumor cells [4] [2]. When reporting results, it is scientifically critical to describe the efficacy without attributing it to PARP inhibition, unless you have directly validated this mechanism in your specific model using the protocols above.
Q2: Can we still use this compound to study "PARP inhibitor" tumor penetration strategies? A2: No, it is not appropriate. Because this compound's physicochemical properties (e.g., molecular weight, lipophilicity) and its mechanism of action are distinct from true PARP inhibitors, its distribution in tumors will not be representative [2]. For studying PARPi penetration, you should use well-characterized inhibitors like olaparib, niraparib, or veliparib. Research on improving PARPi penetration is an active field, focusing on strategies like enhancing blood-brain barrier permeability [6].
Q3: Why did the phase III clinical trial of this compound fail, and what are the key lessons for drug development? A3: The phase III trial likely failed because the drug was advanced based on an incorrect understanding of its target. Key lessons for researchers include [2]:
In clinical trials, infusion-related reactions were a recognized reason for discontinuing iniparib. The table below summarizes the key evidence:
| Context | Reported Adverse Event | Severity & Outcome |
|---|---|---|
| Phase II trial for newly diagnosed glioblastoma (GBM) [1] | Infusion-related reaction | One of the types of adverse events requiring drug discontinuation (along with rash, gastritis, increased liver enzymes, and thrombocytopenia). |
Here is a proposed management protocol based on the general principle for managing infusion reactions. Please note that this should be validated with institutional and up-to-date clinical guidelines before implementation.
Q: What is the immediate action required for a suspected infusion reaction?
Q: What are the key clinical assessments?
Q: What are the appropriate medical interventions?
Q: Can the infusion be restarted?
The diagram below outlines the general decision-making pathway for managing a suspected infusion reaction.
The table below summarizes the incidence and management strategies for adverse events (AEs) observed with iniparib and irinotecan combination therapy.
| Adverse Event | Incidence (All Grades) | Incidence (Grade 3/4) | Management Recommendations |
|---|---|---|---|
| Neutropenia | Frequently observed | 35% (most common severe AE) | Monitor complete blood count. Administer granulocyte colony-stimulating factors (G-CSFs) as needed [1]. |
| Fatigue | Frequently observed | 22% | Provide supportive care, manage anemia, and consider dose modifications for severe cases [1]. |
| Anemia | Information not specified in source | 14% | Monitor blood counts; consider transfusions or erythropoiesis-stimulating agents [1]. |
| Thrombocytopenia | Information not specified in source | 11% | Monitor platelet counts; consider platelet transfusions for significant bleeding [1]. |
| Diarrhea | Observed | 3% (Grade 3/4) | Standard antidiarrheal medication (e.g., loperamide). Low incidence suggests irinotecan's diarrhea may be mitigated in this combination [1]. |
For your reference, here is the core treatment schedule and toxicity assessment methodology used in the phase II trial [1]:
The diagram below illustrates the dose modification decision-making workflow based on the observed toxicities.
When a candidate drug lacks predictive biomarkers, the first step is to rigorously confirm its proposed mechanism of action. The workflow below outlines this critical validation process.
1. Confirm Mechanism of Action (MoA)
2. Conduct In Vitro Biochemical Assays
3. Perform Cellular & Phenotypic Assays
4. Analyze Results & Correlate with Clinical Data
The this compound story highlights critical pitfalls in oncology drug development. The table below contrasts its path with established principles for successful PARP inhibitor development.
| Development Phase | Pitfall with this compound | Recommended Best Practice |
|---|---|---|
| Preclinical Development | Preclinical data did not sufficiently elucidate the true mechanism of action before clinical trials began [2]. | Require rigorous in vitro and cellular proof of target engagement and expected phenotypic response before moving to clinical trials [2]. |
| Early Clinical Trials | Phase I trials lacked proof of mechanism showing PARP inhibition in humans [2]. | Early-stage trials must include biomarker-driven expansion cohorts to biologically validate the proposed MoA [2]. |
| Biomarker Strategy | Patient selection for the phase III trial was not based on a validated predictive biomarker [2]. | Implement and validate predictive biomarkers prospectively. Selection of the right patient population is critical to optimize development [2] [4]. |
| Data Interpretation | Promising results from a randomized Phase II trial were interpreted optimistically, despite a known significant false positivity rate [2]. | Treat promising results from single Phase II trials prudently; they require confirmation in further studies [2]. |
Initially developed as a PARP inhibitor, this compound's mechanism of action was later seriously questioned. Preclinical studies found that, unlike other PARP inhibitors like olaparib and veliparib, this compound did not exhibit the classic hallmarks of PARP inhibition.
The diagram below summarizes the key findings that led to the re-evaluation of this compound's mechanism.
Summary of this compound's Disputed Mechanism
This fundamental disconnect between the expected and observed activity is the primary source of heterogeneous and unpredictable responses in experiments.
The controversy around its mechanism was reflected in inconsistent outcomes across clinical trials, as summarized below.
| Trial Phase | Cancer Type | Regimen | Key Efficacy Results | Reference |
|---|---|---|---|---|
| Phase II | Metastatic Triple-Negative Breast Cancer (mTNBC) | Gemcitabine/Carboplatin + this compound | Positive: Improved clinical benefit rate (56% vs 34%), PFS, and OS [3]. | |
| Phase III | Metastatic Triple-Negative Breast Cancer (mTNBC) | Gemcitabine/Carboplatin + this compound | Negative: No significant improvement in OS (11.8 vs 11.1 mo) or PFS (5.1 vs 4.1 mo) in the overall population [4]. | |
| Phase II (NeoPARP) | Early Triple-Negative Breast Cancer | Paclitaxel + this compound | Negative: No improvement in pathologic complete response (pCR) rates vs paclitaxel alone [5]. | |
| Phase II | Recurrent Ovarian Cancer (Platinum-Sensitive) | Gemcitabine/Carboplatin + this compound | Mixed: High ORR (66%), especially in gBRCAmut pts (73%). Noted to reset the "benchmark for efficacy" for GC alone [6]. | |
| Phase II | Recurrent Ovarian Cancer (Platinum-Resistant) | Gemcitabine/Carboplatin + this compound | Mixed: Modest ORR (26%), but higher in gBRCAmut pts (46%) [6]. |
ORR: Overall Response Rate; PFS: Progression-Free Survival; OS: Overall Survival; pCR: Pathologic Complete Response; gBRCAmut: germline BRCA mutation.
To determine if observed effects are due to PARP inhibition, compare this compound's activity to a well-characterized PARP inhibitor (e.g., olaparib) using the following assays.
| Assay Type | Experimental Protocol | Expected Outcome for a Bona Fide PARP Inhibitor | Key Parameters |
|---|---|---|---|
| Selective Cytotoxicity | Treat isogenic cell line pairs (e.g., BRCA1/2 wild-type vs. deficient) and measure apoptosis (e.g., flow cytometry for Annexin V/PI) or clonogenic survival [1]. | Significant cell death in HR-deficient lines; minimal effect in wild-type lines [1]. | Use multiple cell lines. Incubate with this compound for 4-6 days [1]. |
| Chemosensitization | Treat HR-proficient cells with this compound + a DNA damaging agent (e.g., Topotecan, a Topo I poison). Assess synergy via combination index [1]. | Potent synergy, significantly sensitizing cells to the DNA damaging agent [1]. | Use a range of chemotherapeutic doses. |
| Target Engagement | Treat cells, induce DNA damage (e.g., with 1 mM MMS for 30 min), and immunostain for poly(ADP-ribose) (pADPr) polymers [1]. | Potent inhibition of pADPr polymer formation [1]. | Include a positive control (e.g., olaparib). Quantify fluorescence intensity. |
Poor tumor penetration could explain lack of efficacy. A comparative oncology study in dogs revealed critical PK insights.
Protocol: Tissue and Plasma PK Analysis [2]
Expected Findings: You may observe moderate to high variability in plasma exposure between subjects. Critically, concentrations of the parent this compound drug in tumor tissue are often very low or undetectable, with plasma:tumor ratios potentially below 0.1 [2]. This suggests poor drug delivery to the tumor site.
Given the challenges with this compound, your research could pivot in more promising directions:
The clinical development of this compound was ultimately stopped due to the lack of efficacy confirmation and the unresolved questions surrounding its mechanism [5] [2].
The central challenge was a misunderstanding of its mechanism of action. This compound was initially developed as a PARP inhibitor. However, subsequent research by the sponsor (BiPar/Sanofi) concluded that it "does not possess characteristics typical of the PARP inhibitor class" [1]. Its exact mechanism was never fully elucidated, though it was found to induce DNA damage and cell cycle arrest [1]. This meant that clinical trials were designed based on an incorrect premise, leading to a failure to demonstrate significant efficacy in a Phase III trial after initial Phase II success [2].
True PARP inhibitors (like Olaparib or Talazoparib) work primarily by competitive inhibition of the PARP enzyme's NAD+ binding site and, crucially, by trapping the PARP-DNA complex, which leads to collapsed replication forks and cell death [3] [4]. This compound lacks this potent PARP-trapping activity [2]. The following table and diagram contrast the core mechanisms.
Table: Key Differentiating Factors Between this compound and Classical PARP Inhibitors
| Feature | Classical PARP Inhibitors (e.g., Olaparib) | This compound |
|---|---|---|
| PARP Enzyme Inhibition | Potent, competitive inhibition of the catalytic domain (NAD+ binding site) [3]. | Weak activity in vitro; not the primary mode of action [2]. |
| PARP-DNA Trapping | Key mechanism: trap inactivated PARP enzymes on DNA, blocking repair [4]. | Does not effectively trap PARP on DNA [2]. |
| Primary Mechanism | Synthetic lethality in HRD/BRCA-mutant cells [3]. | Induces gamma-H2AX (DNA damage marker) and G2/M cell cycle arrest; exact protein targets unclear [1]. |
| Clinical Trial Outcome | Approved for multiple BRCA-mutant cancers (e.g., breast, ovarian) [3] [4]. | Failed in Phase III trials; not approved [2]. |
The diagram below illustrates the distinct mechanistic pathways.
When working on novel anticancer agents, especially those targeting DNA damage response, consider these points derived from the this compound experience:
Q: What happened with iniparib in clinical trials? this compound is a compound initially developed as a PARP inhibitor for cancer treatment. It showed promising results in a Phase II trial for triple-negative breast cancer, leading to accelerated development. However, a subsequent Phase III trial failed to confirm these benefits [1] [2]. This highlights a common challenge in oncology drug development where only about 8% of drugs completing Phase I testing ultimately achieve FDA approval [2].
Q: Why did this compound's Phase II results not hold up in Phase III? Subsequent preclinical investigations revealed that this compound's mechanism of action differed from true PARP inhibitors like olaparib and veliparib. The table below compares key characteristics:
| Characteristic | True PARP Inhibitors (Olaparib, Veliparib) | This compound |
|---|---|---|
| Selective killing of HR-deficient cells | Yes [1] | Little to no activity [1] |
| Sensitization to Topo I poisons | Yes [1] | No effect [1] |
| Inhibition of PAR polymer formation in cells | Yes [1] | No inhibition [1] |
| Proposed Mechanism | Active-site, non-covalent inhibitors [1] | Intracellular metabolite acts as covalent inhibitor in vitro only [1] |
Furthermore, the design of the Phase II trial itself may have contributed to a misleading positive signal. The trial allowed crossover—patients in the control arm could receive this compound after disease progression. Statistical simulations show that when an experimental drug has little intrinsic activity and the control arm receives a less effective subsequent therapy, crossover can create a false impression of an overall survival benefit [3].
Q: How can we design better Phase II trials to avoid this? To reduce the risk of false positives, consider these strategies in your trial design:
If you are investigating a compound with purported PARP inhibitory activity, the following experimental workflow can help you confirm its mechanism and reduce the risk of late-stage failures.
Objective: To experimentally distinguish true PARP inhibitors from non-specific cytostatic/cytotoxic compounds.
Detailed Experimental Protocols:
1. In vitro PARP Enzyme Assay
2. Cellular PARylation Assay
3. Selective Cytotoxicity in HR-Deficient Cells
4. Chemosensitization to DNA Damaging Agents
Based on current literature, here are answers to common challenges in developing analytical methods for PARP inhibitors.
FAQ 1: What are the primary technical challenges in developing LC-MS/MS methods for PARP inhibitors like olaparib, rucaparib, and niraparib?
Developing robust bioanalytical methods for PARP inhibitors involves several specific technical hurdles, as outlined in recent studies [1] [2].
| Challenge | Description | Potential Solution |
|---|---|---|
| Separation of Analytes | Distinguishing parent drug from metabolites with very similar mass, e.g., niraparib and its M1 metabolite differ by only 1 atomic mass unit (amu) [2]. | Optimize mobile phase composition and chromatography column to achieve baseline separation [2]. |
| Metabolite Interference | C13-isotope of the parent drug can appear in the transition window of a metabolite, leading to inaccurate quantification [2]. | Ensure chromatographic resolution between the parent drug's C13 peak and the metabolite peak [2]. |
| Sample Preparation | Complex biological matrices (like plasma) can cause ion suppression or enhancement, affecting accuracy [1]. | Use stable isotope-labeled internal standards (SIL-IS) for each analyte to correct for matrix effects [1]. |
| Validation Compliance | Methods must comply with regulatory guidelines (FDA, EMA) for parameters like specificity, accuracy, and precision [1] [3]. | Adhere to predefined validation protocols per ICH, FDA, and EMA guidelines from the method's inception [1] [3]. |
FAQ 2: How can I ensure my analytical method is stability-indicating?
A stability-indicating method must accurately quantify the active ingredient without interference from degradation products, impurities, or excipients [3]. The core approach is to conduct forced degradation studies.
FAQ 3: What are the key regulatory considerations for method validation?
The validation of analytical methods for pharmaceuticals must be performed in accordance with international guidelines to ensure data integrity and reliability [4] [3]. The following table summarizes the core parameters:
| Validation Parameter | Regulatory Purpose & Requirement [4] [1] [3] |
|---|---|
| Linearity & Range | Demonstrates the method's ability to produce results directly proportional to analyte concentration. A correlation coefficient (R²) of 0.998 or better is typically expected [3]. |
| Precision | Measures the degree of repeatability under normal operating conditions. Expressed as Relative Standard Deviation (RSD %) for both intra-day and inter-day analyses [3]. |
| Accuracy | Determines the closeness of measured value to the true value, often established through spike-and-recovery experiments (e.g., 90%, 100%, 110%) [3]. |
| Specificity | Confirms that the method can unequivocally assess the analyte in the presence of other components like degradants, process impurities, or matrix components [3]. |
| Robustness | Evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, flow rate, column temperature) [3]. |
The following workflow is adapted from a validated method for the simultaneous quantification of olaparib, rucaparib, and niraparib in human plasma and dried blood spots (DBS) [1]. This protocol can serve as a starting point for your method development.
Key Materials & Parameters [1]:
Based on the search results, a specific method for This compound was not located. It is important to note that this compound was initially classified as a PARP inhibitor but was later found to not be a true PARP inhibitor in the same way as olaparib, rucaparib, or niraparib [5]. This may explain the lack of specific analytical literature for it. The guidance provided here is based on well-established methods for these other, validated PARP inhibitors.
The table below compares the properties of iniparib with two well-characterized PARP inhibitors, olaparib and veliparib, to clarify their differences.
| Feature | This compound | Classical PARP Inhibitors (e.g., Olaparib, Veliparib) |
|---|---|---|
| Primary Mechanism | Non-selective covalent modification of cysteine-containing proteins [1]. | Competitive inhibition of the NAD+ binding site on PARP [1] [2]. |
| PARP Inhibition (Enzymatic/Cellular) | Little to no inhibition of PARP activity in cellular assays [1] [2]. | Robust inhibition of PARP enzymatic and cellular activity [1] [2]. |
| Synthetic Lethality in HR-Deficient Cells | No selective cell killing in BRCA-deficient settings [1] [2]. | Selective and potent cell killing in BRCA-deficient cells [1] [2]. |
| Chemopotentiation | Does not potentiate TMZ or topoisomerase I poisons [1] [2]. | Strongly potentiates DNA-damaging agents like TMZ and topoisomerase I poisons [1] [2]. |
| Cellular Activity | Cytotoxic at high concentrations (>40 µM) via a PARP-independent mechanism [2]. | Active at much lower concentrations via PARP-dependent mechanisms. |
| Key Metabolite | C-nitroso metabolite; forms protein adducts [1]. | Metabolites are not central to the primary PARP-inhibitory mechanism. |
To determine if a compound's activity is consistent with true PARP inhibition, the following key experiments are critical.
This protocol evaluates the ability of a compound to inhibit the formation of poly(ADP-ribose) (pADPr) polymer in a cellular context, a direct measure of PARP inhibition [2].
This experimental workflow can be visualized as follows:
This assay tests the synthetic lethality of a compound, a hallmark of true PARP inhibitors [2].
The logical relationship for this synthetic lethality assay is as follows:
Q1: Our in vitro data shows that this compound is cytotoxic at high concentrations. Does this indicate it is working as a PARP inhibitor? Not necessarily. While this compound can kill various cancer cells at high concentrations (>40 µM), this effect is likely independent of PARP inhibition. The cytotoxicity may result from its non-selective reaction with cysteine-containing proteins, leading to general cellular stress or other off-target effects [2]. A true PARP inhibitor will show characteristic effects like synthetic lethality and chemopotentiation at much lower concentrations.
Q2: Can I use this compound as a positive control in my PARP inhibition assays? No, it is not recommended. Using this compound as a positive control for PARP inhibition will lead to misleading negative results. You should use well-established, NAD+-competitive PARP inhibitors such as olaparib (AZD2281) or veliparib (ABT-888) for this purpose [1] [2].
Q3: Why did this compound show promise in early-phase clinical trials but fail in Phase III? The initial promising Phase II results were likely due to its non-PARP inhibitory mechanisms or other factors, as the drug was misclassified. The subsequent Phase III trial, which was larger and more rigorous, did not meet its primary endpoints of improved overall survival or progression-free survival, consistent with the preclinical finding that it is not a true PARP inhibitor [3].
Q4: If this compound doesn't inhibit PARP, what is its mechanism? The predominant scientific evidence indicates that this compound's nitroso metabolite reacts nonspecifically with cysteine residues on a wide range of proteins in tumor cells. This non-selective covalent modification is considered its primary mechanism of action, rather than targeting a specific enzyme like PARP [1].
The table below summarizes key experimental findings that differentiate iniparib from established PARP inhibitors.
| Inhibitor | PARP1/2 Catalytic Inhibition | PARP1/2 DNA Trapping | Selective Killing of HR-Deficient Cells | Inhibition of PAR Polymer Formation in Cells | Clinical Status |
|---|---|---|---|---|---|
| This compound | Weak or absent [1] [2] | Not demonstrated | No [1] | No [1] | Development discontinued [3] |
| Olaparib | Strong [4] [1] | Strong [2] [5] | Yes [1] | Yes [1] | FDA-Approved [3] |
| Veliparib | Strong [1] | Moderate [2] | Yes [1] | Yes [1] | Phase III Trials [3] |
| Talazoparib | Strong [2] | Very Strong [2] | Yes [1] | Yes (inferred from mechanism) | FDA-Approved [3] |
| Rucaparib | Strong [2] | Strong [2] | Yes (inferred from mechanism) | Yes (inferred from mechanism) | FDA-Approved [3] |
| Niraparib | Strong [2] | Strong [2] | Yes (inferred from mechanism) | Yes (inferred from mechanism) | FDA-Approved [3] |
ATM-/- MEFs, BRCA2-deficient human fibroblasts) were treated with PARP inhibitors. Cell death was assessed via apoptosis assays (propidium iodide staining and flow cytometry) and clonogenic survival assays [1].[18F]PARPi showed strong, specific inhibition of PARP1 and PARP2. This compound was used as a negative control and showed no significant inhibition [2].True PARP inhibitors exert their anti-cancer effects through two primary, complementary mechanisms: catalytic Inhibition and PARP-DNA Trapping. The following diagram illustrates this synthetic lethality in HR-deficient cells.
This compound lacks this core mechanism. While an early study suggested a metabolite could covalently inhibit PARP1 in cell-free conditions [1], subsequent research in intact cells found it does not effectively inhibit the PARP enzyme, trap PARP on DNA, or kill HR-deficient cells selectively [1] [2].
The case of this compound highlights a critical lesson in drug development: promising early data, even from biochemical assays, must be rigorously validated in cellular and physiological models that reflect the intended mechanism of action.
BRCA mutations is key for true PARP inhibitors [6].
The decision to use a naturally-occurring canine cancer model for iniparib studies was driven by a critical need in the drug development process. Early murine (mouse) models were unsuitable due to significant differences in how mice metabolize this compound compared to humans [1] [2]. Researchers discovered that the metabolism of this compound in healthy Beagle dogs showed strong similarities to that in humans, particularly in terms of plasma exposure and elimination rates of the drug and its metabolites [1] [2]. This made pet dogs with spontaneous cancers a highly relevant model for asking translational questions that could not be answered in mice [3] [1] [2].
The table below synthesizes key data from the human and canine clinical trials, highlighting the comparative profiles.
| Parameter | Human Clinical Trial (Metastatic TNBC) [4] | Canine Clinical Trial (Spontaneous Cancers) [3] [1] [2] |
|---|---|---|
| Dosing Schedule | 5.6 mg/kg IV twice-weekly or 11.2 mg/kg IV weekly [4] | 10 to 70 mg/kg IV twice weekly [3] [1] |
| Combination Therapy | Gemcitabine/Carboplatin [4] | Carboplatin [3] [1] |
| Plasma Elimination Half-life (t₁/₂) | Rapid; terminal half-life < 1 hour for this compound and metabolites [4] | Rapid; < 10 to 20 minutes for this compound; 1-2 hours for metabolites (IABM, IABA) [1] [2] |
| Plasma Exposure Variability | Not a primary focus of the reported results [4] | Moderate to high variability between animals [3] |
| Tumor Tissue Exposure | Data not available in the sourced study [4] | Very low; parent drug and metabolite concentrations not clinically relevant in tumor tissues [3] |
| Plasma:Tumor Ratio | Data not available in the sourced study [4] | This compound: < 0.088; Metabolites: < 1.7 [3] |
| Maximum Tolerated Dose (MTD) | Not reached with the studied schedules [4] | Not identified within the 10-70 mg/kg dose range [3] |
| Primary Toxicities (Combination Therapy) | Events were similar in type and severity between weekly and twice-weekly schedules [4] | Fever, anorexia, diarrhea, neutropenia, thrombocytopenia (mostly attributable to carboplatin) [3] |
The canine clinical trial was designed to answer specific pharmacokinetic and biological questions. Here is a detailed breakdown of the key methodologies employed.
1. Trial Design and Subjects: This was an open-label, prospective study conducted at multiple academic institutions. Nineteen client-owned pet dogs weighing over 10 kg with histologically confirmed malignant melanoma, squamous cell carcinoma, or soft tissue sarcoma were enrolled. A key eligibility criterion was having a measurable tumor ≥ 3 cm amenable to serial biopsy [1] [2].
2. Drug Administration and Sampling: Dogs received this compound via intravenous (IV) infusion over 60 minutes, both as a single agent and in combination with carboplatin. The primary endpoints were to characterize dose-limiting toxicities and determine drug exposures in plasma, tumor, and normal tissues. To achieve this, paired samples of plasma, tumor tissue, and normal tissue were collected before and at scheduled time points after drug exposure [3] [1].
The following diagram illustrates the integrated workflow of this comparative oncology approach and its key finding.
The comparative oncology study provided critical insights that had direct implications for human drug development.
Preclinical data from a panel of breast cancer cell lines demonstrates a clear efficacy gap between iniparib and the validated PARP inhibitor olaparib. The table below summarizes key experimental findings.
| Cell Line | Subtype | % Inhibition by Olaparib (5 µM) | % Inhibition by this compound (5 µM) | Assay Type |
|---|---|---|---|---|
| MDA-MB-231 | Triple-Negative | 96.0 ± 4.0 | 11.6 ± 5.5 | Colony Formation |
| Hs578t | Triple-Negaticve | 95.7 ± 0.8 | 36.1 ± 0.9 | Colony Formation |
| SKBR3 | HER2+ | 100 ± 0 | 22.4 ± 2.4 | Colony Formation |
| JIMT1 | HER2+ | 96.2 ± 1.3 | 55.4 ± 9.8 | Colony Formation |
| MCF7 | Luminal | 86.5 ± 0.9 | 28.4 ± 5.9 | Colony Formation |
| MDA-MB-231 | Triple-Negative | 41.9 ± 9.7 | 13.2 ± 8.5 | MTT |
| BT474 | HER2+ | 26.9 ± 3.0 | 13.1 ± 7.7 | MTT |
Key Findings:
The comparative data was generated using standard preclinical assays as follows:
The divergent experimental results are explained by fundamental differences in how these compounds interact with their target. The following diagram contrasts the established mechanism of true PARP inhibitors with the non-canonical action of this compound.
When analyzing data on PARP inhibitors, consider these key points:
The table below summarizes the core characteristics, metabolite profile, and pharmacokinetic data for iniparib.
| Characteristic | Description / Value | Context / Comparative Note |
|---|---|---|
| Parent Drug | This compound (4-iodo-3-nitrobenzamide) | A prodrug; highly lipophilic [1] [2]. |
| Key Metabolites | • C-nitroso intermediate (active form) • INBA (4-iodo-3-nitrosobenzamide) • IABM (4-iodo-3-aminobenzamide) • IABA (4-iodo-3-aminobenzoic acid) [1] [2]. | Metabolites are formed via a detoxification pathway [1]. | | Plasma Half-Life (Parent) | Rapid: <10 to 20 minutes [1] [2]. | Much faster than its metabolites. | | Plasma Half-Life (Metabolites) | Slower: 1–2 hours (IABM & IABA) [1] [2]. | | | Tumor Penetration (Plasma:Tumor Ratio) | • This compound: < 0.088 • Metabolites: < 1.7 [1] [2]. | Extremely low, indicating poor drug delivery to the tumor site. | | Primary Excretion Routes | Information not specific in search results | In contrast, approved PARP inhibitor Niraparib is excreted ~48% in urine and ~39% in feces [3]. |
The critical distinction lies in this compound's mechanism of action compared to NAD+-competitive PARP inhibitors like olaparib and veliparib.
| Feature | This compound | Bona Fide PARP Inhibitors (e.g., Olaparib, Veliparib) |
|---|---|---|
| Mechanism of Action | Non-selective, covalent modification of cysteine-containing proteins [4]. | Competitive inhibition of the NAD+ binding site on PARP enzymes [5] [4]. |
| PARP Enzyme Inhibition | Does not directly inhibit PARP enzymatic or cellular activity at clinical doses [6] [4]. | Potent inhibition of PARP enzymatic activity, leading to DNA damage repair defects [5] [4]. |
| Synthetic Lethality in BRCA-deficient cells | Inactive; no selective cell killing [4]. | Highly active; robust, selective cell killing [4]. |
| Chemopotentiation | Does not potentiate temozolomide [4]. | Strongly potentiates DNA-damaging agents like temozolomide [4]. |
| Clinical Development Status | Stopped due to lack of efficacy in Phase III trials [1] [2]. | Multiple agents (Olaparib, Rucaparib, Niraparib, Talazoparib) approved for clinical use [5]. |
The following methodologies were used to generate the critical data on this compound.
This study was designed to answer specific questions about this compound's pharmacokinetics and biodistribution [1] [2].
These experiments clarified that this compound is not a true PARP inhibitor [4].
The diagram below illustrates the metabolic activation of this compound and its distinct mechanism compared to true PARP inhibitors.
The table below summarizes the core differences based on preclinical experimental data.
| Feature | Established PARP Inhibitors (e.g., Olaparib, Veliparib) | This compound |
|---|---|---|
| PARP Enzyme Inhibition | Potently inhibit PARP catalytic activity, reducing poly(ADP-ribose) (PAR) polymer formation in cells. [1] [2] | Failed to inhibit PAR polymer formation in intact cells at clinical concentrations. [1] |
| Cytotoxicity in HR-Deficient Cells | Selectively induce apoptosis and inhibit colony formation in Homologous Recombination (HR)-deficient cells (e.g., BRCA2-/-, ATM-/-). [1] | Showed little to no selective toxicity for HR-deficient cells. [1] |
| Chemosensitization | Effectively sensitize cells to DNA-damaging agents like topoisomerase I poisons (e.g., topotecan). [1] | Failed to sensitize cells to topoisomerase I poisons, cisplatin, gemcitabine, or paclitaxel. [1] |
| PARP Trapping | Olaparib, rucaparib, niraparib, and talazoparib trap PARP-DNA complexes, a key cytotoxic mechanism. [3] [2] | Lacks potent PARP-trapping activity. [3] |
| Antiproliferative Potency | Strong growth inhibition in cancer cell lines (e.g., olaparib IC50 in low micromolar/ nanomolar range). [4] | Weak growth inhibition in comparative studies (IC50 consistently >10 µM). [4] |
| Current Status | Clinically approved and used for cancers with HR deficiencies (e.g., BRCA-mutant ovarian, breast). [3] [2] | No longer developed as a PARP inhibitor. [5] |
Experiment 1: Measuring PARP Inhibition in Cells
Experiment 2: Testing Synthetic Lethality in HR-Deficient Models
Experiment 3: Comparing Antiproliferative Activity
The following diagrams illustrate the mechanism of true PARP inhibitors and how this compound differs.
A more recent study proposed that the primary mechanism behind the synthetic lethality of PARP inhibitors is not trapping, but rather the inhibition of PARP1 enzymatic activity, which leads to unresolved Transcription-Replication Conflicts (TRCs) in HR-deficient cells [6]. This new model suggests that PARP1 detects these conflicts and signals to the replisome to stall until the conflict is resolved. When PARP1's catalytic activity is inhibited, TRCs are not resolved, leading to DNA damage that cannot be repaired in HR-deficient cells [6].
The table below summarizes the core differences between this compound and the PARP inhibitor olaparib based on the search results.
| Feature | This compound | Olaparib (a bona fide PARP inhibitor) |
|---|---|---|
| PARP Inhibition | Weak or absent in biochemical assays [1]. Does not inhibit PARP activity in vitro [1]. | Potent inhibitor of PARP enzymes [2]. |
| Primary Mechanism of Action | Non-selective modification of cysteine-containing proteins [1]. Generation of reactive oxygen species (ROS) [1]. | Inhibition of PARP enzyme activity, blocking DNA repair pathways like Base Excision Repair (BER) [2]. |
| Radiosensitization Effect | Initial clinical studies could not be attributed to PARP inhibition [1]. | Well-documented; enhances tumor cell killing by radiation [2]. Effect depends on drug dose, radiation dose, and tumor cell genetics [2]. |
| Key Clinical Trial Outcome | Promising Phase II results in triple-negative breast cancer (TNBC) were not confirmed in a subsequent Phase III trial [1]. | Active development and established efficacy in clinical trials, particularly for tumors with HR deficiencies [2]. |
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To help you evaluate the evidence, here is a summary of the key experiments that revealed the distinct nature of this compound.
The following diagram illustrates the fundamental differences in how Olaparib and this compound work at a cellular level.
The case of this compound highlights several critical considerations for drug development in oncology:
Irritant